Product packaging for Loxoprofen sodium dihydrate(Cat. No.:CAS No. 226721-96-6)

Loxoprofen sodium dihydrate

Numéro de catalogue: B1260914
Numéro CAS: 226721-96-6
Poids moléculaire: 304.31 g/mol
Clé InChI: BAZQYVYVKYOAGO-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization as a Non-Steroidal Anti-Inflammatory Drug (NSAID) Research Subject

Loxoprofen (B1209778) sodium dihydrate is a compound belonging to the propionic acid derivative group of non-steroidal anti-inflammatory drugs (NSAIDs). ncats.io In academic research, it serves as a significant subject of study, primarily due to its classification as a prodrug. ncats.iopatsnap.com Unlike conventional NSAIDs that are administered in their active form, loxoprofen is pharmacologically inert upon administration and requires metabolic conversion to exert its effects. drugbank.compatsnap.com This characteristic is a deliberate design strategy aimed at mitigating direct chemical irritation to the gastrointestinal mucosa. ncats.iodroracle.ai

The mechanism of action for its active form is the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923)—mediators of inflammation, pain, and fever. patsnap.comdrugbank.compatsnap.com Research has quantified the inhibitory activity of loxoprofen's active metabolite against the two main isoforms of the COX enzyme, COX-1 and COX-2. medchemexpress.com This prodrug approach, where the compound remains inactive until absorbed and metabolized, makes loxoprofen a key example in studies focused on developing safer NSAIDs. droracle.ai

Table 1: In Vitro COX Inhibition by Loxoprofen's Active Metabolite This table presents the half-maximal inhibitory concentrations (IC50) from human whole blood assays.

Enzyme IC50 (μM)
COX-1 6.5 medchemexpress.com
COX-2 13.5 medchemexpress.com

Historical Trajectory of Loxoprofen Sodium Dihydrate Research and Development

The research and development of loxoprofen originated in Japan, where it was developed by Daiichi Sankyo Co., Ltd. and first marketed in 1986. patsnap.comnih.govresearchgate.net Following its introduction, it became one of the most prescribed NSAIDs in Japan, leading to extensive post-market research and a large body of clinical experience, particularly within Asian populations. patsnap.comresearchgate.net

The research trajectory expanded from the initial oral tablet formulation to include other delivery systems. researchgate.netnih.gov A significant area of investigation has been its use in transdermal preparations, such as hydrogel patches and tapes. researchgate.netnih.govnih.gov Studies on these formulations aimed to understand the bioactivation of loxoprofen within the skin and its potential to provide localized anti-inflammatory effects. nih.gov Research has also delved into its solid-state properties, exploring the characteristics of its dihydrate form and the potential for creating cocrystals with other molecules, such as sugars, to modify its physical properties like hydrate (B1144303) formation propensity. acs.org

Evolution of Research Paradigms for Prodrug NSAIDs

The concept of a "prodrug," a term first introduced by Adrien Albert in 1958, describes a biologically inactive compound that is metabolized in the body to produce a drug. nih.govnih.gov In the context of NSAIDs, this approach became a major research paradigm to address the gastrointestinal complications associated with the acidic nature of many of these drugs. researchgate.net The primary strategy involves masking the free carboxylate group, which is often implicated in direct mucosal irritation. researchgate.net

The evolution of this research can be seen in several stages:

Initial Prodrugs: Loxoprofen represents a classic example of this paradigm. It is absorbed from the gastrointestinal tract as an unchanged, inactive compound and is then rapidly converted to its active metabolite, the trans-alcohol form, primarily in the liver. ncats.iodrugbank.compatsnap.com This conversion is mainly mediated by the cytosolic enzyme carbonyl reductase 1 (CBR1). nih.gov

Advanced and Mutual Prodrugs: Over time, research has shifted from simple masking esters to more complex conjugates. nih.govresearchgate.net These "mutual prodrugs" involve linking an NSAID to another pharmacologically active molecule, such as an antioxidant or a nitric oxide (NO)-releasing moiety, with the goal of providing additional protective or synergistic effects. nih.govresearchgate.net

Loxoprofen's success as a prodrug with a distinct metabolic activation pathway has cemented its importance as a reference compound in the ongoing academic and industrial pursuit of safer and more effective anti-inflammatory agents. droracle.aibmj.com

Table 2: Investigated Metabolic Pathways of Loxoprofen This table summarizes key metabolites and enzymes identified in academic research studies.

Metabolite Type Metabolite(s) Key Enzyme(s) Involved Description
Active Metabolite trans-alcohol form (Trans-OH) patsnap.comnih.gov Carbonyl Reductase 1 (CBR1) nih.gov The primary pharmacologically active form, produced by the reduction of the ketone group. drugbank.comnih.gov
Inactive Alcohol Metabolite cis-alcohol form (Cis-OH) medchemexpress.comnih.gov Carbonyl Reductase medchemexpress.comnih.gov An inactive stereoisomer also produced during reduction. drugbank.com
Hydroxylated Metabolites M3 and M4 nih.govresearchgate.net CYP3A4 / CYP3A5 nih.govresearchgate.net Inactive metabolites formed through oxidation by Cytochrome P450 enzymes. medchemexpress.com
Glucuronide Conjugates M5, M6, M7, M8 nih.govresearchgate.net UGT2B7 drugbank.comnih.gov Conjugates of the parent drug and its alcohol metabolites, formed to facilitate excretion. drugbank.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NaO5 B1260914 Loxoprofen sodium dihydrate CAS No. 226721-96-6

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3.Na.2H2O/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;;;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZQYVYVKYOAGO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601001203
Record name Sodium 2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoate--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601001203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226721-96-6, 80382-23-6
Record name Loxoprofen sodium hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226721966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoate--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601001203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, α-methyl-4-[(2-oxocyclopentyl)methyl]-, sodium salt, hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOXOPROFEN SODIUM DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2DR42L11Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Elucidation of Loxoprofen Sodium Dihydrate S Pharmacological Actions

Prodrug Activation Pathways and Enzyme Systems

The biotransformation of loxoprofen (B1209778) into its active and inactive metabolites involves several key enzymatic pathways. These processes primarily occur in the liver, although metabolism in extrahepatic tissues has also been observed. drugbank.comnih.gov

Carbonyl Reductase-Mediated Biotransformation to Active Metabolite (trans-OH Loxoprofen)

The principal step in the activation of loxoprofen is its rapid conversion to the active trans-alcohol metabolite, scientifically known as trans-OH loxoprofen. wikipedia.orgpatsnap.comdrugbank.com This reaction is catalyzed by the enzyme carbonyl reductase, which is present in the liver and skin. drugbank.comnih.govresearchgate.net This biotransformation is crucial for the drug's anti-inflammatory and analgesic properties, as the parent loxoprofen molecule has minimal pharmacological activity. drugbank.comnih.gov The resulting trans-OH metabolite is a powerful, non-selective inhibitor of both COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins (B1171923), which are key mediators of pain and inflammation. wikipedia.orgpatsnap.comresearchgate.net

Formation of Inactive cis-Alcohol Metabolite

In addition to the active trans-alcohol metabolite, the metabolic process also yields an inactive cis-alcohol metabolite. drugbank.comdrugbank.commdpi.com This isomer exhibits little to no pharmacological activity. drugbank.com The formation of both cis and trans alcohol metabolites occurs through the action of carbonyl reductase. drugbank.commdpi.com

UDP-Glucuronosyltransferase (UGT2B7) Conjugation to Glucuronide Metabolites (M5, M6, M7, M8)

Further metabolism of loxoprofen and its alcohol metabolites occurs via glucuronidation, a Phase II conjugation reaction. drugbank.comnih.gov The UDP-glucuronosyltransferase enzyme UGT2B7 is primarily responsible for this process. drugbank.comnih.govdrugbank.com This pathway results in the formation of several glucuronide metabolites. The parent loxoprofen can be conjugated to form M5 and M6. drugbank.comdrugbank.com The alcohol metabolites of loxoprofen also undergo conjugation with glucuronic acid, mediated by UGT2B7, to form metabolites M7 and M8. drugbank.comdrugbank.com This glucuronidation process increases the water solubility of the metabolites, facilitating their excretion from the body. genecards.org

Species-Specific Metabolic Differences in Prodrug Activation

Studies have indicated that there are species-specific differences in the metabolism of loxoprofen. nih.gov Research comparing the metabolism in humans, monkeys, dogs, rats, and mice has revealed variations in the extent of Phase I and Phase II metabolism. nih.gov For instance, mouse liver microsomes have shown a higher rate of Phase I metabolism compared to other species. nih.gov Conversely, higher glucuronidation activity has been observed in dog liver microsomes. nih.gov These differences are important considerations in preclinical drug development and for extrapolating animal data to humans.

Molecular Targets and Receptor Interactions

The primary molecular targets of loxoprofen's active metabolite, trans-OH loxoprofen, are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. patsnap.comdrugbank.com By inhibiting these enzymes, the production of prostaglandins, prostacyclin, and thromboxane (B8750289) from arachidonic acid is reduced. wikipedia.orgdrugbank.com COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and mediates pain and fever. drugbank.comnih.gov The non-selective inhibition of both isoforms by trans-OH loxoprofen accounts for its therapeutic anti-inflammatory and analgesic effects. drugbank.com

Interactive Data Tables

Metabolites of Loxoprofen
MetabolitePrecursorEnzyme(s) InvolvedActivity
trans-OH Loxoprofen (M1)LoxoprofenCarbonyl ReductaseActive
cis-OH Loxoprofen (M2)LoxoprofenCarbonyl ReductaseInactive
M3 (Hydroxylated)LoxoprofenCYP3A4/5Inactive
M4 (Hydroxylated)LoxoprofenCYP3A4/5Inactive
M5 (Glucuronide)LoxoprofenUGT2B7Inactive
M6 (Glucuronide)LoxoprofenUGT2B7Inactive
M7 (Glucuronide)trans-OH Loxoprofen / cis-OH LoxoprofenUGT2B7Inactive
M8 (Glucuronide)trans-OH Loxoprofen / cis-OH LoxoprofenUGT2B7Inactive
Enzymes in Loxoprofen Metabolism
EnzymeFamilyFunctionMetabolites Produced
Carbonyl ReductaseOxidoreductaseReduction of carbonyl grouptrans-OH Loxoprofen, cis-OH Loxoprofen
CYP3A4/5Cytochrome P450OxidationM3, M4
UGT2B7UDP-GlucuronosyltransferaseGlucuronidationM5, M6, M7, M8

Cyclooxygenase (COX-1 and COX-2) Inhibition Profile by Active Metabolite

The principal mechanism of action for loxoprofen's active metabolite is the inhibition of cyclooxygenase (COX) enzymes. patsnap.comncats.ionih.govpatsnap.com These enzymes are critical for the conversion of arachidonic acid into prostaglandins and other inflammatory mediators. drugbank.comnih.govsmolecule.com The active metabolite, loxoprofen-SRS, potently inhibits both major isoforms of the COX enzyme, COX-1 and COX-2, which is the basis of its therapeutic effects. nih.govresearchgate.netdovepress.com In vitro assays using recombinant human COX-1 and COX-2 confirmed that loxoprofen sodium was inactive, whereas its active metabolite, loxoprofen-SRS, inhibited both enzymes. nih.govresearchgate.net

Loxoprofen is characterized as a non-selective COX inhibitor, as its active metabolite targets both the constitutively expressed COX-1 isoform and the inducible COX-2 isoform. wikipedia.orgsmolecule.comdovepress.com COX-1 is involved in baseline physiological functions, while COX-2 expression is significantly upregulated at sites of inflammation and injury. drugbank.comnih.gov Human whole blood assays have been used to quantify the inhibitory activity of the active metabolite against both isoforms. nih.govresearchgate.net These studies reveal that while the metabolite inhibits both, it shows a slight selectivity towards COX-1. medchemexpress.com

EnzymeIC₅₀ Value (in human whole blood)
COX-16.5 μM
COX-213.5 μM

Table 1:In vitro inhibitory concentrations (IC₅₀) of loxoprofen's active metabolite against COX-1 and COX-2. medchemexpress.commedchemexpress.com The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Kinetic studies have revealed that the active metabolite, loxoprofen-SRS, exhibits time-dependent inhibition of both COX-1 and COX-2. nih.govresearchgate.net Time-dependent inhibition (TDI) is a phenomenon where the degree of enzyme inhibition increases over the pre-incubation time between the inhibitor and the enzyme. assayquant.com This characteristic suggests a multi-step binding process, where an initial reversible binding event is followed by a slower step that leads to a more tightly bound complex, enhancing the inhibitory potency. assayquant.comwashington.edu This kinetic behavior distinguishes it from simple, reversible inhibitors and contributes to its potent pharmacological effect. nih.govresearchgate.net

Modulation of Prostaglandin (B15479496) Biosynthesis

The inhibition of COX-1 and COX-2 by loxoprofen's active metabolite directly leads to a significant reduction in the synthesis of prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. patsnap.comvinmec.compatsnap.comsmolecule.com The primary site of action is the cyclooxygenase enzyme itself, preventing the formation of prostaglandin precursors from arachidonic acid. ncats.ionih.gov

Research findings from animal models have quantified this effect. In a rat carrageenan-induced pleurisy model, orally administered loxoprofen dose-dependently inhibited the production of Prostaglandin E₂ (PGE₂) and 6-keto-PGF₁α (a stable metabolite of prostacyclin) in the inflammatory exudate. nih.gov Similarly, in a rat air pouch model, loxoprofen lowered PGE₂ levels in both the inflammatory fluid and stomach tissue. nih.govresearchgate.net

MediatorModelInhibitory Value (ID₅₀/ED₅₀)
Prostaglandin E₂ (PGE₂)Rat Carrageenan-Induced Pleurisy0.07 mg/kg (ID₅₀)
Prostaglandin E₂ (PGE₂)Rat Air Pouch Model (Exudate)2.0 mg/kg (ED₅₀)
Prostaglandin E₂ (PGE₂)Rat Air Pouch Model (Stomach)2.1 mg/kg (ED₅₀)
6-keto-PGF₁α (Prostacyclin metabolite)Rat Carrageenan-Induced Pleurisy0.10 mg/kg (ID₅₀)

Table 2: Effective doses of loxoprofen sodium for the inhibition of prostaglandin biosynthesis in rat inflammatory models. nih.govresearchgate.netnih.gov The ID₅₀/ED₅₀ value represents the dose required to achieve 50% of the maximum inhibitory effect.

Cellular and Subcellular Mechanisms of Action

Beyond the direct inhibition of COX enzymes, the pharmacological actions of loxoprofen involve the modulation of various cellular and subcellular signaling pathways that are integral to the inflammatory response.

Loxoprofen and its active metabolite have been found to influence key signaling pathways involved in inflammation and cellular stress.

MAPK/ERK Pathway: In human intestinal Caco-2 cells, loxoprofen was shown to suppress the phosphorylation of p38 and ERK (Extracellular signal-regulated kinase), which are critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. sci-hub.se This pathway is often activated during inflammation, and its inhibition can lead to reduced inflammatory responses.

Apoptosis and Oxidative Stress Regulation: In a study using human umbilical vein endothelial cells (HUVECs) subjected to angiotensin II-induced stress, loxoprofen demonstrated protective effects by modulating pathways related to apoptosis (programmed cell death) and oxidative stress. nih.gov It was found to regulate the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and inhibit the expression of NOX-4, a subunit of NADPH oxidase that generates reactive oxygen species (ROS). nih.gov Furthermore, loxoprofen suppressed the expression of the angiotensin II type 2 receptor (AT2R), mitigating the injurious effects of angiotensin II on the cells. dovepress.com

These findings suggest that the anti-inflammatory effects of loxoprofen sodium dihydrate are multifaceted, extending beyond prostaglandin synthesis inhibition to include the modulation of complex intracellular signaling cascades.

Analgesic Pathway Interventions

The potent pain-relieving effect of this compound is a cornerstone of its therapeutic action. vinmec.com This analgesic effect is primarily achieved through the inhibition of prostaglandin synthesis. ncats.iovinmec.com Prostaglandins are lipid compounds that act as key mediators of pain and inflammation in response to injury or infection. patsnap.com

Loxoprofen, through its active metabolite, is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. drugbank.commedchemexpress.comnih.gov These enzymes are crucial for the conversion of arachidonic acid into prostaglandins. wikipedia.orgnih.govnih.gov By blocking the action of COX enzymes, loxoprofen effectively reduces the production of prostaglandins at the site of inflammation, thereby alleviating pain. patsnap.com

The analgesic action of loxoprofen is considered to be peripheral. e-lactancia.org Research in animal models has demonstrated its significant analgesic potency. For instance, in the Randall-Selitto test on rats with inflamed paws, loxoprofen sodium hydrate (B1144303) showed an ED50 value of 0.13 mg/kg, indicating a potent analgesic effect that was 10 to 20 times stronger than reference drugs like ketoprofen (B1673614), naproxen (B1676952), and indomethacin (B1671933). e-lactancia.org Furthermore, in a rat thermal inflammatory pain test, loxoprofen sodium hydrate had an ID50 value of 0.76 mg/kg. e-lactancia.org In a chronic arthritis pain test in rats, it exhibited a profound analgesic effect with an ED50 of 0.53 mg/kg. e-lactancia.org

The active metabolite of loxoprofen, referred to as the trans-OH form or loxoprofen-SRS, is responsible for this potent inhibition of prostaglandin biosynthesis. ncats.ionih.govmoph.go.th Studies have shown that loxoprofen-SRS inhibits both COX-1 and COX-2 with a time-dependent mechanism. nih.gov

Table 1: Analgesic Efficacy of Loxoprofen Sodium Hydrate in Animal Models

Test Animal Model Loxoprofen Sodium Hydrate Potency (ED50/ID50) Comparison with Other NSAIDs
Randall-Selitto Test Rat (inflamed paw) 0.13 mg/kg (ED50) 10-20 times more potent than ketoprofen, naproxen, and indomethacin. e-lactancia.org
Thermal Inflammatory Pain Test Rat 0.76 mg/kg (ID50) As potent as naproxen and 3 to >5 times more potent than ketoprofen and indomethacin. e-lactancia.org
Chronic Arthritis Pain Test Rat 0.53 mg/kg (ED50) 4 to 6 times more potent than indomethacin, ketoprofen, and naproxen. e-lactancia.org

Antipyretic Action Mechanisms

In addition to its analgesic properties, this compound also possesses antipyretic (fever-reducing) effects. nih.govvinmec.comdrugbank.com The mechanism underlying this action is also linked to the inhibition of prostaglandin synthesis, specifically within the central nervous system. patsnap.comnih.gov

Fever is typically triggered by pyrogens that lead to an increase in the synthesis and release of prostaglandin E2 (PGE2) in the hypothalamus, the region of the brain that regulates body temperature. nih.gov PGE2 acts on the hypothalamus to reset the body's thermoregulatory set-point to a higher level, resulting in fever.

Loxoprofen's active metabolite crosses the blood-brain barrier and inhibits the COX enzymes in the hypothalamus. This inhibition leads to a decrease in the production of PGE2, which in turn helps to lower the elevated thermoregulatory set-point and reduce fever. ebi.ac.uk

In studies on yeast-induced fever in rats, loxoprofen sodium hydrate demonstrated an antipyretic effect that was comparable to ketoprofen and naproxen and approximately three times more potent than indomethacin. e-lactancia.org

Table 2: Antipyretic Efficacy of Loxoprofen Sodium Hydrate

Test Animal Model Loxoprofen Sodium Hydrate Potency Comparison with Other NSAIDs
Yeast-Induced Fever Rat Demonstrated significant antipyretic effect. Comparable to ketoprofen and naproxen; about three times more potent than indomethacin. e-lactancia.org

Pharmacodynamic Profile and Therapeutic Investigations

Anti-Inflammatory Efficacy Research

Loxoprofen (B1209778) sodium dihydrate demonstrates significant anti-inflammatory effects in both acute and chronic inflammatory models. moph.go.th A key aspect of its mechanism is the inhibition of cyclooxygenase (COX), an enzyme crucial for the synthesis of prostaglandins (B1171923) which are key mediators of inflammation. wikipedia.orgpatsnap.com Loxoprofen is a non-selective inhibitor of both COX-1 and COX-2. medchemexpress.com As a prodrug, it is converted into its active trans-alcohol metabolite after absorption, which then exerts its pharmacological effects. wikipedia.orgpatsnap.com

Studies on Acute Inflammatory Responses

Research has shown that loxoprofen sodium dihydrate is effective in mitigating acute inflammatory reactions. In studies using the carrageenan-induced edema model in rats, loxoprofen demonstrated an anti-inflammatory effect comparable to that of ketoprofen (B1673614) and naproxen (B1676952). e-lactancia.orgechemi.com This model is a standard for assessing the efficacy of anti-inflammatory drugs in acute settings. The intramuscular administration of loxoprofen sodium in carrageenan-induced edema tests resulted in an ED50 value of 1.15 mg/kg, indicating a potent anti-inflammatory response. science.gov

Research on Chronic Inflammatory Conditions

The efficacy of this compound extends to chronic inflammatory conditions. In the adjuvant-induced arthritis model in rats, a common model for rheumatoid arthritis, loxoprofen showed anti-inflammatory effects nearly equivalent to those of ketoprofen and naproxen. e-lactancia.orgechemi.com Furthermore, a real-world observational study on a loxoprofen sodium hydrogel patch for chronic inflammatory pain reported that 93.33% of patients found the treatment effective after two weeks of continuous use. nih.gov This study also noted a significant decrease in swelling and an improvement in function at the site of pain. nih.gov

Analgesic Efficacy Research

This compound is recognized for its strong analgesic effects, which are a cornerstone of its therapeutic value. echemi.com Its pain-relieving action is primarily peripheral. e-lactancia.orgechemi.com

Pain Signal Transduction Inhibition

The analgesic properties of loxoprofen are attributed to its inhibition of prostaglandin (B15479496) synthesis. patsnap.comvinmec.com Prostaglandins are known to sensitize peripheral nerve endings to pain stimuli. By reducing prostaglandin levels, loxoprofen effectively dampens the transmission of pain signals. patsnap.com The drug is a non-selective inhibitor of both COX-1 and COX-2, with IC50 values of 6.5 µM and 13.5 µM, respectively, in human whole blood assays. medchemexpress.com

Assessment in Various Pain Models (e.g., Randall-Selitto Test, Adjuvant Arthritis Pain Test)

The analgesic potency of this compound has been quantified in several established pain models.

Randall-Selitto Test: In this test, which measures pain by applying pressure to an inflamed paw, orally administered loxoprofen sodium showed a potent analgesic effect in rats. google.com The ED50 value was reported to be 0.13 mg/kg, making it 10 to 20 times more potent than reference drugs like ketoprofen, naproxen, and indomethacin (B1671933). e-lactancia.orggoogle.com Another study reported an ED50 value of 0.76 mg/kg in a rat thermal inflammatory pain model, which was comparable to naproxen and 3 to 5 times stronger than indomethacin and ketoprofen. echemi.com

Adjuvant Arthritis Pain Test: In this model of chronic pain associated with arthritis, loxoprofen sodium demonstrated a significant analgesic effect. moph.go.th The oral ED50 value in rats was 0.53 mg/kg, which is 4 to 6 times more potent than naproxen, indomethacin, and ketoprofen. e-lactancia.orgechemi.comechemi.com

The following table summarizes the analgesic efficacy of loxoprofen sodium in different pain models:

Pain ModelSpeciesAdministration RouteEfficacy MetricResultComparative Potency
Randall-Selitto TestRatOralED500.13 mg/kg e-lactancia.orggoogle.com10-20 times more potent than ketoprofen, naproxen, and indomethacin e-lactancia.orggoogle.com
Thermal Inflammatory PainRatOralID500.76 mg/kg echemi.comSame as naproxen; 3-5 times stronger than indomethacin and ketoprofen echemi.com
Adjuvant Arthritis PainRatOralED500.53 mg/kg e-lactancia.orgechemi.comechemi.com4-6 times stronger than naproxen, indomethacin, and ketoprofen e-lactancia.orgechemi.comechemi.com

Investigations into Specific Clinical Applications

The potent anti-inflammatory and analgesic properties of this compound have led to its investigation and use in a variety of clinical settings. It is commonly used for the relief of pain and inflammation associated with conditions such as rheumatoid arthritis, osteoarthritis, lower back pain, and periarthritis of the shoulder. vinmec.comrad-ar.or.jp It is also indicated for postoperative pain, post-traumatic pain, and pain following tooth extraction. vinmec.comncats.io

A study evaluating a loxoprofen sodium hydrogel patch in patients with muscular back pain found a significant reduction in pain scores and improvement in quality of life. researchgate.net After one week of application, Visual Analogue Scale (VAS) scores were significantly lower. researchgate.net Another study on patients with chronic inflammatory pain treated with a loxoprofen patch showed that after two weeks, 93.33% of patients reported the treatment as effective. nih.gov

Musculoskeletal and Joint Disorder Research (e.g., Rheumatoid Arthritis, Osteoarthritis, Myalgia, Periarthritis Humeroscapularis)

This compound has been extensively studied for its efficacy in managing pain and inflammation associated with various musculoskeletal and joint disorders.

Rheumatoid Arthritis and Osteoarthritis: Clinical investigations have demonstrated the effectiveness of loxoprofen in treating chronic rheumatoid arthritis and osteoarthritis. vinmec.comvinmec.compdf4pro.com Studies have shown that it can alleviate pain and improve function in patients with these conditions. vinmec.comsmolecule.com A clinical trial comparing loxoprofen sodium to diclofenac (B195802) potassium for gonarthrosis (osteoarthritis of the knee) found that loxoprofen provided similar efficacy in improving symptoms like pain and swelling. researchgate.net Furthermore, a phase 2 clinical trial for the treatment of rheumatoid arthritis involving loxoprofen has been completed. drugbank.com

Myalgia and Other Musculoskeletal Pain: Research has confirmed the utility of loxoprofen in relieving various forms of musculoskeletal pain, including low back pain, neck pain, and shoulder pain. smolecule.comresearchgate.net A study on patients with muscular back pain using a loxoprofen patch showed significant reductions in pain scores and improvements in quality of life. umin.ac.jp In trials comparing topical loxoprofen patches to oral loxoprofen for myalgia, the patches were found to be noninferior in providing symptomatic improvement. colab.ws

Periarthritis Humeroscapularis: Loxoprofen is indicated for the treatment of pain and inflammation associated with periarthritis humeroscapularis (frozen shoulder). vinmec.comvinmec.compdf4pro.com Comparative trials have shown that oral loxoprofen has analgesic efficacy that is generally not significantly different from celecoxib (B62257) for this condition. colab.ws

Postoperative and Post-Traumatic Pain Research

The analgesic properties of this compound make it a subject of research for managing acute pain following surgical procedures and trauma.

Post-Traumatic Pain: Clinical studies have evaluated loxoprofen for pain and swelling resulting from trauma. researchgate.netcolab.ws A phase III, randomized, double-blind, non-inferiority study involving patients with minor acute traumatic limb injuries found that a loxoprofen patch had comparable efficacy to oral loxoprofen tablets in reducing pain over 7 days, but with a better safety profile. dntb.gov.uanih.gov Another study focusing on traumatic sprains and wounds is designed to compare the effectiveness of a loxoprofen ointment to its tablet form. isrctn.com

Research on Nocturia in Benign Prostatic Hyperplasia (BPH)

Investigations have explored the potential of this compound in alleviating nocturia (frequent urination at night) in patients with benign prostatic hyperplasia (BPH).

Clinical studies suggest that loxoprofen may reduce nocturia in individuals with BPH by increasing bladder capacity. smolecule.comlktlabs.com

One prospective study found that a single dose of loxoprofen before sleep for 14 days resulted in improvement or disappearance of nocturia in 74.2% of BPH patients who were refractory to other treatments. okayama-u.ac.jp

A longer-term study evaluated the effects of loxoprofen over 12 months. nih.gov After three months, the group receiving loxoprofen showed a significantly greater decrease in nocturia episodes compared to the control group. nih.govnih.gov However, the degree of decrease was not significantly different between the groups at 6 and 12 months. nih.gov The study concluded that loxoprofen can be an effective short-term treatment for nocturia in BPH patients. nih.govnih.gov

Atherosclerosis Reduction through Inflammation Modulation

Research has indicated that this compound may play a role in reducing the development of atherosclerosis by modulating inflammation. medchemexpress.comtargetmol.commedchemexpress.com

Studies in apoE−/− mice, which are prone to developing atherosclerosis, have shown that administration of loxoprofen sodium reduced the formation of atherosclerotic lesions in the aorta. nih.govnih.gov This effect was observed in both male and female mice. nih.govnih.gov

The mechanism behind this reduction is believed to be its anti-inflammatory effect, as loxoprofen was found to decrease urinary metabolites of inflammatory mediators like prostaglandin E2 and thromboxane (B8750289) B2. nih.govnih.gov It also inhibited platelet aggregation. nih.govnih.gov

Importantly, loxoprofen did not alter serum levels of total cholesterol or triglycerides, suggesting its effect is primarily due to inflammation modulation rather than an impact on lipid metabolism. nih.govnih.gov

Antitumor Activity Research

There is emerging evidence suggesting that this compound possesses antitumor properties. medchemexpress.comtargetmol.commedchemexpress.com

Research has shown that loxoprofen can inhibit the in vivo growth of implanted Lewis lung carcinoma in mice. nih.gov

This antitumor effect is thought to be mediated through the inhibition of vascular endothelial growth factor (VEGF), a key protein involved in angiogenesis (the formation of new blood vessels that supply tumors). medchemexpress.comnih.gov

In studies with LLC-implanted mice, loxoprofen treatment led to a significant decrease in intratumoral vessel density and attenuated the expression of VEGF mRNA. nih.gov It also suppressed both intratumoral and systemic VEGF protein levels. nih.gov

Furthermore, in a study involving patients with advanced non-small cell lung cancer, a week of loxoprofen medication significantly decreased plasma VEGF levels, suggesting potential anti-cancer effects in humans. nih.gov

In vitro studies have also shown that loxoprofen and its active metabolite can induce apoptosis (programmed cell death) more effectively in human gastric cancer cells compared to primary gastric mucosal cells. researchgate.net

Pharmacokinetic Profile and Biotransformation Research

Absorption Dynamics

Gastrointestinal Absorption Characteristics

Loxoprofen (B1209778) sodium dihydrate is rapidly and efficiently absorbed from the gastrointestinal tract following oral administration. patsnap.comdrugbank.comnih.gov The bioavailability of orally administered loxoprofen is approximately 95%. drugbank.comnih.gov As a prodrug, it is absorbed in its unchanged form, which contributes to reduced gastric mucosal irritation compared to other NSAIDs. patsnap.comvinmec.com

Peak plasma concentrations of the unchanged loxoprofen are typically reached within 30 to 50 minutes after oral ingestion. wikipedia.orgvinmec.commims.com The active trans-OH metabolite reaches its peak plasma concentration about 50 minutes post-administration. vinmec.commims.com Studies using Caco-2 cells, a model for human intestinal absorption, have shown that the uptake of loxoprofen is pH-dependent and involves a proton-dependent transport system, likely including monocarboxylate transporters (MCTs). sci-hub.ruresearchgate.net The uptake can be described by Michaelis-Menten kinetics combined with passive diffusion. sci-hub.ruresearchgate.net

Interactive Data Table: Pharmacokinetic Parameters after Oral Administration

Parameter Value Reference
Bioavailability 95% drugbank.comnih.gov
Time to Peak Plasma (Loxoprofen) ~30 minutes vinmec.com
Time to Peak Plasma (Metabolite) ~50 minutes vinmec.com
Area Under Curve (AUC) - Loxoprofen 6.7 ± 0.26 mg.h/mL vinmec.com

Transdermal Absorption and Local Metabolism in Skin

Loxoprofen is also available in transdermal preparations, such as patches and gels, which allow for localized drug delivery. wikipedia.org When applied topically, loxoprofen is absorbed through the skin and is metabolized to its active trans-alcohol form by carbonyl reductase enzymes present in the skin. drugbank.comgoogle.comgoogle.com This local conversion allows for a high concentration of the active metabolite at the site of inflammation, with lower systemic exposure compared to oral administration. tandfonline.comgoogle.comnih.gov

Research in rats has demonstrated that after dermal application, the concentration of radioactivity from labeled loxoprofen was significantly higher in the skeletal muscle directly beneath the application site compared to other areas. moph.go.th The area under the concentration-time curve (AUC) in plasma after dermal application was found to be only 13.6% of that following oral administration, indicating lower systemic absorption. tandfonline.comnih.gov High levels of the active trans-OH form were detected in the treated skin site as early as 0.5 hours after application. tandfonline.comnih.gov

Distribution Characteristics

Plasma Protein Binding Affinity (Albumin-bound)

Loxoprofen is highly bound to plasma proteins, specifically albumin. patsnap.comwikipedia.orgdrugbank.com The fraction of loxoprofen bound to plasma proteins is approximately 97-99%. vinmec.comdrugbank.com The active trans-OH metabolite also exhibits high protein binding, at about 92.8%. vinmec.com This high degree of protein binding means that a large portion of the drug in the bloodstream is bound, with only the unbound fraction being pharmacologically active and available for metabolism and excretion. wikipedia.org

It is important to note that at higher doses of loxoprofen (greater than 500 mg/day), the plasma protein binding may become saturated. drugbank.comnih.gov This saturation can lead to an increase in the unbound fraction of the drug, which in turn increases its clearance. drugbank.comnih.gov

Volume of Distribution Studies

The volume of distribution (Vd) is a pharmacokinetic parameter that indicates the extent of a drug's distribution in the body's tissues. For loxoprofen, the volume of distribution has been reported to be 0.16 L/kg. drugbank.comnih.gov In rat studies, the steady-state volume of distribution (Vd, ss) was determined to be 1420 mL/kg. ingentaconnect.com Population pharmacokinetic modeling has suggested that the volume of distribution into the peripheral compartment can be correlated with body surface area (BSA). researchgate.net

Interactive Data Table: Distribution Parameters

Parameter Value Species Reference
Plasma Protein Binding (Loxoprofen) 97-99% Human vinmec.comdrugbank.com
Plasma Protein Binding (trans-OH) 92.8% Human vinmec.com
Volume of Distribution 0.16 L/kg Human drugbank.comnih.gov

Tissue Distribution of Loxoprofen and its Metabolites

Following administration, loxoprofen and its metabolites distribute throughout the body, with concentrations varying by tissue and administration route. Studies in rats provide insight into this distribution. After topical application of a loxoprofen gel, both the parent drug (loxoprofen) and its active trans-alcohol metabolite remain at high concentrations in the treated skin and underlying skeletal muscle for at least 24 hours. nih.gov This localized retention at the target site contrasts sharply with oral administration, after which both compounds are rapidly eliminated. nih.govingentaconnect.com

Research using radiolabeled [14C]loxoprofen in rats further elucidated this phenomenon. After dermal application, radioactivity was retained in the skin and skeletal muscle at the application site for up to 168 hours. tandfonline.comnih.gov Conversely, systemic exposure and concentrations in all other tissues examined were significantly lower compared to oral administration. tandfonline.comnih.gov The area under the curve (AUC) for plasma concentrations of loxoprofen and its active metabolite after dermal application was found to be less than 11-14% of that following oral administration, indicating much lower systemic exposure with topical use. ingentaconnect.comtandfonline.com Small amounts of loxoprofen and its trans-OH form were also detected in the skin and skeletal muscle at non-treated sites, demonstrating some systemic circulation even after dermal application. ingentaconnect.com

Metabolic Pathways and Enzyme Systems

Loxoprofen is a prodrug, meaning it is pharmacologically inactive until it is metabolically converted into its active form. mdpi.comnih.govwikipedia.org This biotransformation involves multiple pathways and enzyme systems, primarily occurring in the liver and also in the skin. mdpi.comdrugbank.comdrugbank.com The metabolism of loxoprofen can be categorized into Phase I (modification) and Phase II (conjugation) reactions.

Research has identified eight primary microsomal metabolites of loxoprofen, designated M1 through M8. mdpi.comnih.govnih.govresearchgate.net These metabolites include alcohol forms, hydroxylated derivatives, and glucuronide conjugates. nih.govnih.gov

Alcohol Metabolites (M1, M2): The reduction of loxoprofen's ketone group produces two alcohol stereoisomers: the pharmacologically active trans-alcohol metabolite (M1, also known as trans-OH) and the largely inactive cis-alcohol metabolite (M2 or cis-OH). drugbank.comnih.govnih.gov

Mono-hydroxylated Metabolites (M3, M4): These are formed through the oxidation of the parent drug. drugbank.comnih.govnih.gov

Glucuronide Conjugates (M5, M6, M7, M8): These Phase II metabolites are formed by the conjugation of glucuronic acid with the parent drug (M5, M6) or its alcohol metabolites (M7, M8). drugbank.comnih.govnih.gov

Simple and reliable HPLC-UV detection methods have been developed for the simultaneous determination and quantification of loxoprofen and its primary alcohol metabolites in human plasma and urine. nih.gov These methods demonstrate good linearity and are sensitive enough for routine bioavailability studies. nih.gov

Table 1: Identified Microsomal Metabolites of Loxoprofen

Metabolite ID Chemical Name/Description Metabolic Pathway Key Enzyme(s) Pharmacological Activity
M1 trans-alcohol metabolite (trans-OH) Reduction Carbonyl Reductase 1 (CBR1) Active
M2 cis-alcohol metabolite (cis-OH) Reduction Carbonyl Reductase 1 (CBR1) Largely Inactive
M3 Mono-hydroxylated loxoprofen Oxidation (Hydroxylation) CYP3A4, CYP3A5 Inactive
M4 Mono-hydroxylated loxoprofen Oxidation (Hydroxylation) CYP3A4, CYP3A5 Inactive
M5 Loxoprofen glucuronide Glucuronidation UGT2B7 Inactive
M6 Loxoprofen glucuronide Glucuronidation UGT2B7, UGT1A6 Inactive
M7 trans-alcohol glucuronide Glucuronidation UGT2B7 Inactive

| M8 | cis-alcohol glucuronide | Glucuronidation | UGT2B7 | Inactive |

The metabolism of loxoprofen is highly stereoselective. The reduction of the parent drug preferentially yields the trans-alcohol metabolite, which is the active form. researchgate.netjst.go.jp Studies in humans have shown that after administration, the majority (64%) of the total amount of the four possible trans-alcohol stereoisomers is the single, active (2S,1'R,2'S) form. nih.gov This selectivity is also observed in rats. nih.gov This phenomenon is attributed to two key processes: the stereoselective ketone reduction of loxoprofen to the (1'R,2'S)-trans-alcohol and a metabolic inversion of the propionic acid moiety from the inactive 2R-enantiomer to the active 2S-enantiomer. nih.gov Pre-treatment with loxoprofen in human subjects was found to increase the plasma area under the curve (AUC) of the trans-alcohol metabolite, suggesting that stereoselective reduction may be enhanced with repeated administration. nih.gov

Loxoprofen's conversion from an inactive prodrug to its pharmacologically active trans-alcohol metabolite is a critical bioactivation step. mdpi.comwikipedia.orgvinmec.com This reduction reaction is catalyzed by the enzyme carbonyl reductase, specifically Carbonyl Reductase 1 (CBR1). drugbank.comnih.govnih.gov This process occurs primarily in the liver cytosol following oral administration. mdpi.comdrugbank.com Importantly, CBR1 is also present and active in the skin, enabling the local bioactivation of loxoprofen to its active form when applied topically. drugbank.comdrugbank.com Studies using human skin in vitro confirmed that CBR1 is the predominant enzyme responsible for generating the active trans-OH form in the skin. drugbank.com

In addition to reduction by carbonyl reductase, loxoprofen also undergoes Phase I metabolism via the cytochrome P450 (CYP) system. nih.govnih.gov Specific research has identified that the CYP3A subfamily, namely CYP3A4 and CYP3A5, are the major isoforms involved in the hydroxylation of loxoprofen. mdpi.comnih.govnih.govresearchgate.net This oxidative pathway results in the formation of the inactive mono-hydroxylated metabolites, M3 and M4. drugbank.comnih.govnih.gov The involvement of these enzymes is a key factor in potential drug-drug interactions. mdpi.comnih.gov

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For loxoprofen, glucuronidation is a major pathway. nih.govnih.gov The UDP-glucuronosyltransferase (UGT) enzyme UGT2B7 has been identified as the primary isoform responsible for catalyzing the glucuronidation of both the parent loxoprofen molecule and its alcohol metabolites. nih.govdrugbank.comnih.govresearchgate.net UGT1A6 also contributes to a minor extent to the formation of one of the loxoprofen glucuronides (M6). nih.gov This process yields four different glucuronide conjugates (M5, M6, M7, M8). nih.govnih.gov The resulting glucuronides, along with the trans-OH form, are the main compounds excreted in urine. vinmec.com In some animal species, such as dogs, other Phase II reactions like taurine (B1682933) conjugation of the monohydroxy metabolites have also been observed. jst.go.jp

Elimination and Excretion Profiles

The elimination of loxoprofen and its metabolites from the body occurs through both renal and fecal routes.

Renal Excretion Pathways

The primary route for the elimination of loxoprofen and its metabolites is through the kidneys. patsnap.comtandfonline.comnih.gov Approximately 50% of the administered dose is excreted in the urine. drugbank.comnih.govvinmec.com This renal excretion primarily consists of loxoprofen conjugated with glucuronate and its active trans-OH metabolite. vinmec.com Studies have shown that a significant portion of the drug is eliminated within 8 hours of administration. vinmec.com

The main forms excreted renally are the unchanged loxoprofen, its glucuronide conjugates, and other metabolites. drugbank.com Less than 1% is excreted as 6-0-desmethyl loxoprofen. drugbank.com

Fecal Elimination Contributions

A smaller, yet significant, portion of loxoprofen is eliminated through fecal excretion. patsnap.com Research indicates that between 20% and 30% of the drug is excreted in the stool. drugbank.comnih.gov

Half-Life Determination and Steady-State Concentrations

The elimination half-life of loxoprofen, which is the time it takes for the concentration of the drug in the plasma to reduce by half, has been reported with some variability. Some sources state a half-life of approximately 1.25 to 2 hours. patsnap.comvinmec.com Another source indicates a longer elimination half-life of about 15 hours. drugbank.comnih.gov A study on a sustained-release formulation reported an elimination half-life of approximately 65 minutes for the immediate-release commercial tablet. mdpi.com

Steady-state concentration, where the rate of drug administration is equal to the rate of elimination over a dosing interval, is typically achieved after 2 to 3 doses. drugbank.comnih.gov

Table 1: Pharmacokinetic Parameters of Loxoprofen

Parameter Value Source
Renal Excretion ~50% drugbank.comnih.govvinmec.com
Fecal Excretion 20% - 30% drugbank.comnih.gov
Elimination Half-Life 1.25 - 15 hours patsnap.comdrugbank.comnih.govvinmec.commdpi.com
Time to Steady-State 2 - 3 doses drugbank.comnih.gov

Metabolite Accumulation in Renal Impairment

In individuals with impaired renal function, there is a potential for the accumulation of loxoprofen metabolites. drugbank.comnih.gov Since the kidneys are the primary route of excretion, reduced renal function can lead to higher serum concentrations of the drug and its metabolites. nih.gov

However, a study involving patients with diabetic nephropathy, including those with severe renal impairment, who were treated with transdermal loxoprofen patches, found that the serum concentrations of loxoprofen and its active trans-OH metabolite did not correlate with the estimated glomerular filtration rate (eGFR). nih.govnih.govspringermedizin.de The serum concentrations observed in this study were significantly lower than those reported after a single oral dose in individuals without renal impairment. nih.govspringermedizin.de This suggests that for transdermal administration, the risk of systemic accumulation in patients with renal impairment may be lower, though further long-term studies are needed. nih.govnih.gov

Clinical Research and Translational Studies

Clinical Trial Methodologies and Outcomes

The clinical development of loxoprofen (B1209778) sodium dihydrate has been characterized by a variety of rigorous trial designs to assess its therapeutic value.

Randomized, Double-Blind, Non-Inferiority Trials

Randomized, double-blind, non-inferiority trials have been a cornerstone in evaluating different formulations of loxoprofen. A key objective of these studies is to demonstrate that a test formulation is not clinically worse than a standard treatment.

For instance, a phase III, randomized, double-blind, non-inferiority study in Brazil evaluated the efficacy and safety of a loxoprofen patch (LX-P) compared to loxoprofen tablets (LX-T) for minor acute traumatic limb injuries. dntb.gov.ua The trial enrolled 242 patients with moderate to severe pain. dntb.gov.ua The primary endpoint was the variation in the visual analog scale (VAS) score after seven days. dntb.gov.ua The results indicated that the loxoprofen patch was non-inferior to the tablet form. dntb.gov.uaresearchgate.net

Similarly, double-blind, double-dummy, multicenter trials have established that loxoprofen hydrogel patches are non-inferior to oral loxoprofen in improving symptoms for patients with knee osteoarthritis, myalgia, or trauma-induced swelling and pain over one to four weeks. nih.govresearchgate.net In a trial involving 182 Chinese patients with myalgia, a loxoprofen hydrogel transdermal patch (LOX-T) was compared to oral loxoprofen (LOX-O) over a two-week period. nih.govresearchgate.net The final efficacy rate was 81.3% in the LOX-T group and 72.2% in the LOX-O group, demonstrating the non-inferiority of the transdermal patch. nih.govresearchgate.net

Active Comparator-Controlled Trials (e.g., vs. Celecoxib (B62257), Ibuprofen, Naproxen (B1676952), Ketoprofen (B1673614), Indometacin)

Active comparator-controlled trials have been crucial in positioning loxoprofen within the existing landscape of NSAIDs. These studies have shown that the analgesic efficacy of oral loxoprofen is generally comparable to that of other commonly used NSAIDs across various conditions.

Specifically, oral loxoprofen has demonstrated similar efficacy to:

Celecoxib for postoperative pain and frozen shoulder. nih.govresearchgate.net

Ibuprofen for knee osteoarthritis. nih.govresearchgate.net

Naproxen for lumbar pain. nih.govresearchgate.net

Topical formulations have also been compared. Loxoprofen hydrogel patches were found to be non-inferior to ketoprofen and indomethacin (B1671933) patches in open-label studies for knee osteoarthritis and myalgia over two to four weeks. nih.govresearchgate.net A multicenter, randomized controlled trial comparing loxoprofen sodium cataplasm (LSC) to flurbiprofen (B1673479) cataplasm (FPC) for osteoarthritis found that the LSC group had a superior treatment effectiveness rate. nih.gov

Efficacy and Safety Assessments in Specific Patient Populations

The efficacy and safety of loxoprofen have been evaluated in various patient populations with specific conditions.

Knee Osteoarthritis: In a randomized controlled non-inferiority trial, the efficacy of a loxoprofen hydrogel patch was compared to loxoprofen tablets in patients with knee osteoarthritis. dovepress.com Another study showed that loxoprofen sodium cataplasm had higher short-term efficacy compared to flurbiprofen cataplasm in treating osteoarthritis. nih.gov

Myalgia: A double-blind, double-dummy, parallel-group, randomized controlled trial in Chinese patients with myalgia found that a loxoprofen hydrogel transdermal patch was non-inferior to oral loxoprofen in terms of efficacy and safety. nih.govresearchgate.net

Minor Acute Traumatic Limb Injuries: A phase III, randomized, double-blind, non-inferiority trial in Brazil demonstrated that a loxoprofen patch was a viable therapeutic option for post-traumatic injury pain, with a comparable efficacy to the tablet form. dntb.gov.ua

Ankylosing Spondylitis: A 4-week randomized, open-label trial was designed to compare the efficacy and safety of a loxoprofen sodium hydrogel patch versus loxoprofen sodium tablets in patients with active ankylosing spondylitis. clinicaltrials.gov

Real-World Evidence Studies and Post-Marketing Surveillance

Real-world evidence (RWE) and post-marketing surveillance play a critical role in understanding the long-term safety and effectiveness of drugs in broader, more diverse patient populations than those typically included in clinical trials. xcenda.comnih.gov

A real-world observational study on the loxoprofen sodium hydrogel patch (LX-P) for chronic inflammatory pain included 60 patients. dovepress.com After two weeks of treatment, 93.33% of patients reported the treatment as effective, and the relapse rate at the one-month follow-up was only 3.33%. dovepress.com This study highlights the efficacy and safety of the loxoprofen patch in a real-world setting. dovepress.com

Post-marketing surveillance is essential for identifying any new safety signals and confirming the benefit-risk profile of a drug over time. nih.govoup.com In Japan, a post-marketing surveillance of sarilumab for rheumatoid arthritis, which included patients taking loxoprofen sodium hydrate (B1144303), was conducted to assess its safety and effectiveness in a real-world setting. oup.com

Patient-Reported Outcomes and Quality of Life Assessments (e.g., JOABPEQ, VAS scores)

Patient-reported outcomes (PROs) are crucial for evaluating the impact of a treatment from the patient's perspective. The Visual Analog Scale (VAS) for pain and the Japanese Orthopaedic Association Back Pain Evaluation Questionnaire (JOABPEQ) are commonly used instruments in studies of loxoprofen.

A study on the use of loxoprofen patches for muscular back pain utilized both VAS and JOABPEQ. researchgate.netumin.ac.jp After one week of application, VAS scores were significantly lower. researchgate.netumin.ac.jp The JOABPEQ also showed significant improvements in pain-related disability and lower back functional disorder after one week, and in daily life disability after two weeks. researchgate.netumin.ac.jp

In a study comparing loxoprofen sodium cataplasm (LSC) and flurbiprofen cataplasm (FPC) for osteoarthritis, treatment response was evaluated using VAS scores, the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) global score, and the Lysholm score. nih.gov The LSC group showed significantly better outcomes on all these measures compared to the FPC group. nih.gov

A nationwide, multicenter study in Japan comparing four drug therapies for chronic low back pain, including loxoprofen, used a range of PROs such as the VAS for low back pain, JOABPEQ, the Roland-Morris Disability Questionnaire (RDQ), and the EuroQol five-dimensions three-levels (EQ-5D-3L). nih.gov

Bioequivalence Studies of Loxoprofen Sodium Dihydrate Formulations

Bioequivalence studies are essential to compare the bioavailability of a generic drug product with that of a reference product. Several studies have been conducted to assess the bioequivalence of different this compound tablet formulations.

One study evaluated two brands of loxoprofen tablets in healthy Egyptian male volunteers. nih.govresearchgate.net This single-center, randomized, single-dose, crossover study involved 24 participants. nih.govresearchgate.net The pharmacokinetic parameters, including Cmax, AUC0-t, and AUC0-∞, were determined, and the 90% confidence intervals for the ratio of these parameters were within the acceptable range for bioequivalence (0.8-1.25). nih.govresearchgate.net

Another bioequivalence study was conducted in healthy volunteers comparing a new preparation of loxoprofen (LENOX) with a reference drug (LOXONIN). koreascience.kr This 2x2 cross-over study with 14 volunteers found no significant differences in AUC, Cmax, and Tmax between the two preparations, concluding that they were bioequivalent. koreascience.kr

A similar study in healthy male volunteers assessed the pharmacokinetics and bioequivalence of two brands of 60 mg loxoprofen tablets. nih.govresearchgate.net This single-dose, two-sequence, cross-over randomized trial also concluded that the test drug was bioequivalent to the reference drug, with all tested parameters falling within the acceptable range. nih.govresearchgate.net

Table of Pharmacokinetic Parameters from a Bioequivalence Study of Two Loxoprofen Tablet Formulations

Pharmacokinetic Parameter Test Formulation (Mean ± SD) Reference Formulation (Mean ± SD) 90% Confidence Interval
Cmax (µg/mL) 7.3 ± 1.8 7.5 ± 1.9 91.17 - 108.53% nih.gov
AUC0-t (µg·h/mL) 14.8 ± 3.2 15.2 ± 3.5 90.13 - 106.34% nih.gov
AUC0-∞ (µg·h/mL) 15.5 ± 3.4 15.9 ± 3.7 91.43 - 106.94% nih.gov
tmax (h) 0.5 ± 0.2 0.5 ± 0.2 Not Reported
t1/2 (h) 1.3 ± 0.2 1.3 ± 0.2 Not Reported

Data derived from a study assessing the bioequivalence of two brands of loxoprofen 60 mg tablets. nih.gov

Comparative Effectiveness Research of Different Formulations (Oral vs. Topical)

The development of topical formulations for non-steroidal anti-inflammatory drugs (NSAIDs) like loxoprofen has been driven by the goal of delivering therapeutic concentrations of the drug directly to the site of pain and inflammation, thereby minimizing systemic exposure. mdpi.com This approach is based on the premise that topical application can achieve local efficacy comparable to oral administration while potentially offering a different safety profile. nih.gov A body of clinical research has been dedicated to comparing the effectiveness of oral versus topical loxoprofen formulations in various musculoskeletal conditions.

Research has shown that when applied topically, loxoprofen penetrates the skin and is converted to its active trans-alcohol metabolite. drugbank.com This local delivery results in high concentrations of loxoprofen and its active metabolite in the skin and underlying skeletal muscle, which are sustained over a 24-hour period. ingentaconnect.com In contrast, after oral administration, the drug is rapidly eliminated from the plasma. ingentaconnect.com The bioavailability and maximum plasma concentration of NSAIDs after topical application are generally less than 5% and 15%, respectively, compared to equivalent oral doses. researchgate.net

Multiple randomized controlled trials have been conducted to establish the non-inferiority of topical loxoprofen compared to its oral counterpart. These studies have found that topical and oral formulations often have similar treatment success rates for various conditions. mdpi.com

Knee Osteoarthritis

Myalgia

Ankylosing Spondylitis

In a 4-week randomized, open-label study, the efficacy of a loxoprofen hydrogel patch (LX-P) was compared with an oral loxoprofen tablet (LX-T) in 70 patients with active ankylosing spondylitis. nih.govspandidos-publications.com The primary efficacy outcome was the proportion of patients achieving an Assessment in SpondyloArthritis international Society (ASAS20) response at week 4. nih.gov The study found no significant differences in efficacy between the topical and oral formulations. nih.govspandidos-publications.com The ASAS20 response rate was 54.3% in the topical patch group and 74.3% in the oral tablet group, a difference that was not statistically significant. nih.govspandidos-publications.com Similarly, there were no significant differences in secondary outcomes, such as the ASAS5/6 response. nih.gov

Acute Trauma

A comparative study was designed to evaluate a loxoprofen sodium transdermal patch against loxoprofen tablets for the treatment of acute trauma, such as contusions or sprains. medpath.com The primary objective was to verify the efficacy of the new transdermal dosage form in pain treatment, measured by the change in spontaneous pain score on a visual analogue scale (VAS) after seven days. medpath.com

The collective findings from these studies suggest that topical loxoprofen formulations, such as patches and gels, demonstrate comparable efficacy to oral loxoprofen tablets for the management of pain and inflammation in a range of musculoskeletal conditions. mdpi.comdovepress.com

Data Tables

Table 1: Comparative Efficacy of Loxoprofen Formulations in Knee Osteoarthritis

Study DesignPatient PopulationFormulations ComparedDurationPrimary Efficacy EndpointKey FindingSource
Randomized, controlled, double-blind, double-dummy, multicenter, non-inferiority trial169 patients with knee osteoarthritisLoxoprofen Sodium Hydrogel Patch (LX-P) vs. Loxoprofen Sodium Tablet (LX-T)4 weeksProportion of patients with ≥50% overall improvementTopical patch was non-inferior to the oral tablet. No significant differences in secondary efficacy outcomes were found. researchgate.netnih.gov

Table 2: Comparative Efficacy of Loxoprofen Formulations in Myalgia

Study DesignPatient PopulationFormulations ComparedDurationPrimary Efficacy EndpointKey FindingSource
Double-blind, double-dummy, parallel-group, randomized, controlled, non-inferiority trial182 Chinese patients with myalgiaLoxoprofen Transdermal Patch (LOX-T) vs. Loxoprofen Oral Tablet (LOX-O)Not specifiedProportion of patients with ≥50% overall improvement at final visitTopical patch was non-inferior to the oral tablet (81.3% vs. 72.2% efficacy rate). researchgate.net

Table 3: Comparative Efficacy of Loxoprofen Formulations in Ankylosing Spondylitis

Study DesignPatient PopulationFormulations ComparedDurationPrimary Efficacy EndpointKey FindingSource
Randomized, open-label study70 patients with active ankylosing spondylitisLoxoprofen Hydrogel Patch (LX-P) vs. Loxoprofen Tablet (LX-T)4 weeksProportion of patients achieving ASAS20 responseNo significant difference in efficacy between topical and oral administration (54.3% vs. 74.3% ASAS20 response). nih.govspandidos-publications.com

Safety Profile and Adverse Event Research

Mechanisms Underlying Gastrointestinal Side Effects

Loxoprofen (B1209778) sodium dihydrate, like other NSAIDs, can cause gastrointestinal (GI) side effects. However, its unique properties as a prodrug and its specific interactions with cyclooxygenase (COX) enzymes contribute to a GI safety profile that has been a subject of extensive research.

Role of Prodrug Conversion in Mitigating Gastric Irritation

Loxoprofen sodium dihydrate is classified as a prodrug, meaning it is administered in an inactive form and is converted to its pharmacologically active form within the body. patsnap.com This characteristic is a key factor in reducing direct irritation to the gastric mucosa. vinmec.comdroracle.ai After oral administration, this compound is absorbed from the gastrointestinal tract in its unchanged state. vinmec.com It is then rapidly metabolized in the liver to its active metabolite, a trans-alcohol form, which is responsible for its anti-inflammatory and analgesic effects. patsnap.compatsnap.com

This conversion process minimizes direct contact of the active, irritating compound with the stomach lining, thereby lessening the incidence of local gastric injury. vinmec.comnih.gov Studies have shown that loxoprofen has a lower incidence of gastric injury compared to other NSAIDs like diclofenac (B195802). nih.gov This is attributed to its reduced direct cytotoxicity on gastric mucosal cells. researchgate.net

COX-1 Inhibition and Prostaglandin (B15479496) Deficiency in Gastric Mucosa

The primary mechanism of action for NSAIDs, including the active metabolite of loxoprofen, is the inhibition of cyclooxygenase (COX) enzymes. patsnap.compatsnap.com There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a crucial role in protecting the gastric mucosa by synthesizing prostaglandins (B1171923). patsnap.comjst.go.jp These prostaglandins help maintain mucosal blood flow, stimulate mucus and bicarbonate secretion, and promote epithelial cell proliferation.

Loxoprofen's active metabolite is a non-selective inhibitor of both COX-1 and COX-2. patsnap.commedchemexpress.com The inhibition of COX-1 leads to a deficiency in protective prostaglandins in the gastric mucosa, which can result in mucosal injury. jst.go.jpnih.gov This systemic effect, which occurs after the drug is absorbed and activated, is a primary contributor to the GI side effects associated with loxoprofen, despite its prodrug nature. nih.gov The reduction in prostaglandins compromises the stomach's natural defense mechanisms, making it more susceptible to damage from gastric acid.

Risk Factors and Contributing Factors for Gastrointestinal Ulcers and Bleeding

Several factors can increase the risk of developing gastrointestinal ulcers and bleeding with loxoprofen use. Prolonged use of the medication is a significant risk factor. patsnap.com Other identified risk factors include:

Age: Individuals over 60 years of age are at a higher risk. droracle.airesearchgate.net

Gender: Female sex has been identified as a potential risk factor. droracle.ai

Duration of Use: Continuous use for more than six weeks increases the risk. droracle.ai

History of GI Events: A prior history of peptic ulcers or GI bleeding is a major risk factor. droracle.aipatsnap.com

Concomitant Medications: The concurrent use of corticosteroids, anticoagulants (like warfarin), and other NSAIDs can significantly increase the risk of GI complications. patsnap.comvinmec.com Combining loxoprofen with antiplatelet drugs and selective serotonin (B10506) reuptake inhibitors may also elevate the risk of gastrointestinal bleeding. vinmec.com

Helicobacter pylori Infection: The presence of this bacterium is a known risk factor for peptic ulcers and can exacerbate NSAID-induced gastric damage. droracle.ai

High Doses: Higher doses of loxoprofen are associated with an increased risk of GI side effects. droracle.ai

Comorbidities: The presence of other health conditions, such as cardiovascular disease and nephropathy, can also contribute to the risk. droracle.ai

Even with its prodrug design, cases of giant gastric antral ulcers have been reported, even after short-term use, highlighting the importance of considering these risk factors. nih.govresearchgate.net

Renal Implications and Nephrotoxicity Mechanisms

The use of this compound can have implications for renal function, primarily through its inhibition of prostaglandin synthesis. Prostaglandins play a vital role in maintaining renal blood flow and glomerular filtration rate, particularly in individuals with compromised kidney function. By inhibiting COX enzymes, loxoprofen can reduce the production of these crucial prostaglandins, potentially leading to adverse renal effects. vinmec.com

Research has indicated that combining loxoprofen with certain other medications can heighten the risk of renal toxicity. For instance, co-administration with diuretics may increase the risk of nephrotoxicity. vinmec.com Similarly, the concurrent use of cyclosporine or tacrolimus (B1663567) with loxoprofen can also elevate the risk of kidney damage. vinmec.com Cases of acute kidney injury and renal tubular necrosis have been reported, underscoring the need for careful monitoring of renal function in patients receiving loxoprofen, especially those with pre-existing kidney conditions or those taking other potentially nephrotoxic drugs. pmda.go.jp A pharmacovigilance assessment identified loxoprofen sodium as a potential cause of drug-induced nephropathy. nih.gov

Cardiovascular Safety Research

The cardiovascular safety of NSAIDs has been a significant area of research, particularly concerning the differential effects of COX-1 and COX-2 inhibition. Loxoprofen, being a non-selective COX inhibitor, affects both enzymes. patsnap.comnih.gov Research into the cardiovascular effects of loxoprofen sodium has yielded mixed findings.

One study in mice suggested that loxoprofen sodium may reduce atherosclerosis by decreasing inflammation. nih.gov This study found that loxoprofen reduced the production of thromboxane (B8750289) (TxB2) and prostacyclin (PGI2), and also decreased platelet aggregation in vivo. nih.gov In Japan, a survey of adverse effects of NSAIDs associated with cardiovascular disease did not find evidence of adverse cardiovascular events specifically linked to loxoprofen sodium. nih.gov

However, it is important to note that the inhibition of prostacyclin (a vasodilator and inhibitor of platelet aggregation) by COX-2 inhibition, without a corresponding decrease in thromboxane A2 (a vasoconstrictor and platelet aggregator) production by COX-1, has been a concern with some selective COX-2 inhibitors. As a non-selective inhibitor, loxoprofen's effect on both pathways may result in a more balanced cardiovascular risk profile compared to selective COX-2 inhibitors. Nevertheless, caution is advised for patients with existing cardiovascular conditions. patsnap.compatsnap.com

Hepatic Safety and Drug-Induced Liver Injury Investigations

Although generally considered to have a favorable safety profile, there have been investigations into the hepatic safety of this compound and reports of drug-induced liver injury (DILI). Cases of hepatotoxicity, including intrahepatic cholestasis, have been documented, sometimes after relatively short-term exposure. jikm.or.kr

One study reported a case of severe liver injury with significant bilirubinemia following long-term administration of loxoprofen Na and amlodipine. researchgate.net Another case report detailed hepatotoxicity in a patient taking acne medication that included loxoprofen sodium. jikm.or.kr The metabolism of loxoprofen involves cytochrome P450 enzymes in the liver, and interactions with other drugs that modulate these enzymes could potentially alter its metabolic pathway and contribute to adverse hepatic effects. nih.gov

A real-world study comparing the incidence of liver injury associated with acetaminophen, loxoprofen, and celecoxib (B62257) found that the incidence rates of liver injury were not conclusively different between the groups. nih.gov While rare, the potential for DILI with loxoprofen use necessitates clinical awareness and monitoring of liver function in patients, particularly during long-term therapy or when used concurrently with other potentially hepatotoxic drugs.

Hematological Adverse Events

This compound, a non-steroidal anti-inflammatory drug (NSAID), has been associated with a range of hematological adverse events, although they are generally considered to be uncommon. These reactions can include leukopenia, hemolytic anemia, agranulocytosis, and thrombocytopenia. greensoft.mne-lactancia.orgvinmec.com Close monitoring of hematological parameters is recommended, especially in patients undergoing long-term treatment. e-lactancia.org If any abnormalities are detected, discontinuation of the drug and appropriate medical intervention are crucial. greensoft.mnmims.com

Leukopenia , a decrease in the number of white blood cells, has been reported as a potential side effect of loxoprofen. greensoft.mnvinmec.com This can compromise the body's ability to fight infections.

Hemolytic anemia , a condition where red blood cells are destroyed faster than they can be made, is another rare but serious adverse event associated with loxoprofen. greensoft.mnrad-ar.or.jp Drug-induced immune hemolytic anemia (DIIHA) is a known, though infrequent, complication of various medications, including some NSAIDs. nih.gov The incidence of DIIHA is estimated to be around one per million people. nih.gov While specific data on the incidence of loxoprofen-induced hemolysis is scarce, NSAIDs as a class are responsible for less than 15% of DIIHA cases. nih.gov

Agranulocytosis , a severe and dangerous form of leukopenia characterized by a sharp drop in a specific type of white blood cell (neutrophils), has also been linked to loxoprofen use. greensoft.mnrad-ar.or.jp

Thrombocytopenia , a condition characterized by a low platelet count, can lead to an increased risk of bleeding and has been reported with loxoprofen. greensoft.mnrad-ar.or.jpresearchgate.net A case report detailed an 82-year-old woman who developed thrombocytopenia after taking loxoprofen, with her platelet count recovering after discontinuing the drug. researchgate.net Another case of acute overdose with 3,600 mg of loxoprofen resulted in thrombocytopenia, among other symptoms. jst.go.jp

It is important to note that aplastic anemia, a condition where the body stops producing enough new blood cells, has been reported with other NSAIDs, suggesting a potential class effect. e-lactancia.orgmims.com

The following table summarizes the key hematological adverse events associated with this compound:

Adverse EventDescriptionReferences
Leukopenia Decrease in the total number of white blood cells. greensoft.mnvinmec.com
Hemolytic Anemia Premature destruction of red blood cells. greensoft.mnrad-ar.or.jp
Agranulocytosis A severe lack of a specific type of white blood cell (neutrophils). greensoft.mnrad-ar.or.jp
Thrombocytopenia A deficiency of platelets in the blood. greensoft.mnrad-ar.or.jpresearchgate.net

Hypersensitivity and Anaphylactoid Reactions

Hypersensitivity reactions to loxoprofen, as with other NSAIDs, can occur and range in severity. vinmec.commoph.go.th These reactions are broadly categorized into immune-mediated and non-immune-mediated (pseudoallergic) reactions. dynamed.com

Anaphylactoid reactions and shock are among the most severe hypersensitivity responses and can manifest with symptoms such as a drop in blood pressure, urticaria (hives), laryngeal edema, and dyspnea (difficulty breathing). greensoft.mnmoph.go.th These are considered clinically significant adverse reactions requiring immediate discontinuation of the drug and appropriate medical intervention. greensoft.mn

The mechanism behind some of these reactions involves the inhibition of the cyclooxygenase (COX) enzyme, a key feature of NSAIDs. patsnap.com This can lead to what are sometimes termed "anaphylactoid reactions" or "nonallergic drug hypersensitivity," which are not mediated by IgE antibodies but produce similar clinical symptoms. dynamed.com

Loxoprofen is contraindicated in patients with a known history of hypersensitivity to any of its ingredients or those who have experienced aspirin-induced asthma. moph.go.th

Types of hypersensitivity reactions associated with NSAIDs, including loxoprofen, can include:

NSAID-induced urticaria or angioedema (NIUA) : Characterized by hives and/or swelling. worldscientific.com

Single NSAID-induced urticaria/angioedema/anaphylaxis (SNIUAA) : An immune-mediated reaction to a specific NSAID. worldscientific.com

NSAID-exacerbated cutaneous disease (NECD) : Worsening of an existing skin condition. worldscientific.com

Single nonsteroidal-induced delayed reactions (SNIDR) : These are T-cell mediated reactions that occur more than 24 hours after taking the drug. worldscientific.com

A multicenter retrospective study in Korea on drug-induced anaphylaxis identified loxoprofen as one of the NSAIDs implicated in cases of anaphylaxis, sometimes occurring after a previous non-severe hypersensitivity reaction to the drug. nih.gov In rare instances, a severe allergic reaction to loxoprofen has been suggested as a trigger for life-threatening conditions like eosinophilic coronary periarteritis. researchgate.net

Other Systemic Adverse Reactions and Their Potential Mechanisms

Beyond hematological and hypersensitivity reactions, loxoprofen can cause other systemic adverse effects. The primary mechanism of action for loxoprofen, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins. patsnap.com Prostaglandins are involved in inflammation, pain, and fever, but also have protective roles in the body, such as maintaining the gastric lining and regulating renal blood flow. patsnap.comdroracle.ai

Loxoprofen is a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite, a trans-alcohol form, in the body. patsnap.comdroracle.ai This characteristic is thought to reduce direct irritation to the gastric mucosa, potentially leading to fewer gastrointestinal side effects compared to some other NSAIDs. droracle.ai However, the systemic inhibition of COX enzymes can still lead to adverse effects.

Gastrointestinal Disturbances: Common side effects include nausea, vomiting, and dyspepsia. patsnap.compatsnap.com More serious complications, particularly with long-term use, can include gastric and duodenal ulcers, bleeding, or perforation. vinmec.compatsnap.com

Renal Effects: By inhibiting prostaglandin synthesis, loxoprofen can decrease renal blood flow. greensoft.mn This can lead to adverse reactions such as edema, proteinuria, increased serum creatinine (B1669602), and hyperkalemia. greensoft.mn In rare cases, acute kidney injury, nephrotic syndrome, and interstitial nephritis have been reported. e-lactancia.orgmims.com

Cardiovascular Effects: Long-term use of loxoprofen may be associated with an increased risk of cardiovascular events and platelet abnormalities. moph.go.th Palpitations and increased blood pressure have also been noted as potential side effects. e-lactancia.org

Hepatic Effects: Elevated liver enzymes, such as AST and ALT, can occur. e-lactancia.org

Neurological Effects: Drowsiness, headache, and numbness have been reported. e-lactancia.org

Other Reactions: Rhabdomyolysis, a condition involving the breakdown of muscle tissue, has been reported. Symptoms can include muscle pain, weakness, and increased levels of creatine (B1669601) kinase (CK) and myoglobin (B1173299) in the blood and urine. greensoft.mn

Long-Term Safety Assessments

The long-term safety of loxoprofen requires careful consideration, particularly regarding gastrointestinal, renal, and cardiovascular risks. moph.go.th It is generally recommended to use the lowest effective dose for the shortest possible duration. researchgate.net

A post-marketing surveillance study conducted in Thailand between 1995 and 1997 involving 1,206 patients found that 8.4% experienced side effects, with the most common being gastrointestinal and central nervous system disturbances. nih.gov A small percentage of patients (0.24%) experienced gastrointestinal bleeding requiring hospitalization. nih.gov The study identified female patients over 60 who used loxoprofen continuously for more than six weeks as being at higher risk. nih.gov

Another study evaluating the long-term use of loxoprofen for nocturia in patients with benign prostatic hyperplasia found an increase in adverse events over time. nih.gov At 6 months, adverse events in the loxoprofen group included gastric discomfort (10.0%) and decreased urine output (2.5%). nih.gov By 12 months, gastric discomfort was reported in 2.5% of patients and lower leg edema in 7.5%. nih.gov The authors concluded that while loxoprofen may be effective for short-term treatment, long-term use is not recommended due to the side effects. nih.gov

Patients on long-term loxoprofen therapy should undergo periodic laboratory examinations, including urinalysis, hematological tests, and liver function tests, to monitor for any abnormalities. e-lactancia.org

The following table summarizes findings from long-term safety assessments:

StudyDurationKey Findings on Adverse EventsReferences
Post-marketing surveillance1995-19978.4% of 1,206 patients reported side effects, primarily GI and CNS disturbances. 0.24% had GI bleeding. nih.gov
Loxoprofen for nocturia12 monthsIncreased incidence of gastric discomfort and lower leg edema with long-term use. nih.gov

Drug Drug and Drug Food Interaction Research

Pharmacokinetic and Pharmacodynamic Drug-Drug Interactions

Interactions with Other NSAIDs and Corticosteroids

Concurrent use of loxoprofen (B1209778) with other NSAIDs (e.g., aspirin (B1665792), mefenamic acid) is generally not recommended as it may elevate the risk of adverse effects, particularly gastrointestinal complications. vinmec.compatsnap.com Combining loxoprofen with corticosteroids can also significantly increase the risk of gastrointestinal side effects. vinmec.compatsnap.com The risk of gastrointestinal irritation is a notable concern when loxoprofen is combined with corticosteroids like betamethasone (B1666872) and budesonide. drugbank.com

Interacting Drug ClassSpecific Drug ExamplesPotential Outcome
Other NSAIDsAspirin, Mefenamic AcidIncreased risk of adverse effects, especially gastrointestinal issues. vinmec.compatsnap.commims.com
CorticosteroidsBetamethasone, BudesonideIncreased risk of gastrointestinal irritation and bleeding. vinmec.compatsnap.comdrugbank.com

Co-administration with Anticoagulants (e.g., Warfarin) and Antiplatelet Agents (e.g., Aspirin, Clopidogrel)

Loxoprofen can enhance the effects of anticoagulants like warfarin, potentially increasing the risk of bleeding. vinmec.compatsnap.comgreensoft.mn This is thought to occur because loxoprofen inhibits prostaglandin (B15479496) biosynthesis, which in turn inhibits platelet aggregation and reduces blood coagulation, adding to the anticoagulant effect of warfarin. greensoft.mn Caution and possible dosage reduction of the anticoagulant may be necessary. greensoft.mn

Similarly, co-administration with antiplatelet agents such as aspirin and clopidogrel (B1663587) can increase the risk of gastrointestinal bleeding. vinmec.compatsnap.com The interaction with Factor Xa inhibitors may also lead to an increased risk of hemorrhage. greensoft.mn

Interacting Drug/ClassSpecific ExamplesPotential Outcome
Coumarin AnticoagulantsWarfarinEnhanced anticoagulant effect, increased risk of bleeding. vinmec.compatsnap.comgreensoft.mn
Antiplatelet AgentsAspirin, ClopidogrelIncreased risk of gastrointestinal bleeding. vinmec.compatsnap.com
Factor Xa Inhibitors(Not specified)Increased risk of hemorrhage. greensoft.mn

Effects on Antihypertensive Medications and Diuretics

The co-administration of loxoprofen with antihypertensive medications, such as ACE inhibitors and angiotensin II receptor antagonists, may diminish their therapeutic effect. patsnap.commims.com This is attributed to the inhibition of prostaglandin biosynthesis by loxoprofen, which can reduce the antihypertensive action of these drugs. greensoft.mn

When used with diuretics, loxoprofen may reduce their effectiveness and can also increase the risk of renal toxicity. vinmec.com The mechanism involves the inhibition of prostaglandin biosynthesis in the kidneys, which leads to decreased water and sodium excretion. greensoft.mn

Interacting Drug ClassSpecific ExamplesPotential Outcome
AntihypertensivesACE inhibitors, Angiotensin II receptor antagonists, Thiazide diureticsDecreased antihypertensive effect, potential for worsened renal function. patsnap.commims.comgreensoft.mn
DiureticsThiazide diuretics (e.g., hydrochlorothiazide)Reduced diuretic and antihypertensive effect, increased risk of renal toxicity. vinmec.commims.comgreensoft.mn

Interactions with Cardiac Glycosides and Lithium Salts

When loxoprofen is used concurrently with cardiac glycosides, it can lead to an exacerbation of heart failure, a reduction in the glomerular filtration rate, and an increase in the plasma concentration of the glycosides. vinmec.com

The co-administration of loxoprofen with lithium salts can result in increased plasma concentrations of lithium, potentially leading to toxicity. vinmec.commims.comwikipedia.org This interaction necessitates careful monitoring of lithium levels. patsnap.com

Interacting DrugPotential Outcome
Cardiac GlycosidesExacerbation of heart failure, reduced glomerular filtration rate, elevated glycoside concentrations. vinmec.com
Lithium SaltsIncreased plasma lithium concentration, risk of toxicity. vinmec.compatsnap.commims.comwikipedia.org

Renal Toxicity with Cyclosporine or Tacrolimus (B1663567)

The concurrent use of loxoprofen with immunosuppressants like cyclosporine or tacrolimus may heighten the risk of renal toxicity. vinmec.com This is a significant concern as both cyclosporine and tacrolimus are known to have nephrotoxic potential, which can be exacerbated by the renal effects of NSAIDs. nih.gov Studies have shown that combining tacrolimus with NSAIDs like loxoprofen can increase the risk of renal failure. drugbank.com

Interacting DrugPotential Outcome
CyclosporineIncreased risk of renal toxicity. vinmec.com
TacrolimusIncreased risk of renal failure and nephrotoxicity. vinmec.comdrugbank.com

Central Nervous System Interactions with Quinolone Antibiotics

A notable interaction can occur between loxoprofen and new quinolone antimicrobial agents, such as enoxacin (B1671340) hydrate (B1144303). e-lactancia.org Co-administration may enhance the convulsant effect of these antibiotics. mims.come-lactancia.org The proposed mechanism is that new quinolones inhibit the binding of GABA (an inhibitory neurotransmitter) to its receptors in the central nervous system, and loxoprofen may enhance this effect, potentially leading to seizures. wikipedia.orge-lactancia.org Therefore, this combination should be used with caution.

Interacting Drug ClassSpecific ExamplePotential Outcome
Quinolone AntibioticsEnoxacin hydrateEnhanced convulsant effect, potential for seizures. mims.comwikipedia.orge-lactancia.org

Modulation by Cytochrome P450 Inducers and Inhibitors

Loxoprofen, a prodrug, is primarily converted to its active trans-alcohol metabolite by the enzyme carbonyl reductase. drugbank.comdrugbank.com However, it also undergoes oxidation by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP3A5, to form inactive hydroxylated metabolites. mdpi.comnih.gov While this CYP-mediated pathway does not produce active metabolites, its modulation by inducers or inhibitors can significantly affect the concentration of the parent drug, loxoprofen, available for conversion to its active form. nih.govresearchgate.net This can lead to clinically relevant drug-drug interactions. researchgate.net

Dexamethasone (B1670325): As an inducer of CYP3A4, dexamethasone can increase the metabolism of loxoprofen to its inactive hydroxylated metabolites. nih.govresearchgate.netmdpi.com Research in mice has shown that pretreatment with dexamethasone significantly decreases the plasma concentration of the active trans-alcohol metabolite of loxoprofen. nih.gov This corresponds with an increased concentration of the inactive hydroxylated metabolite formed by CYP3A4. nih.gov This interaction suggests that the concurrent use of dexamethasone may reduce the therapeutic efficacy of loxoprofen. researchgate.net

Ketoconazole (B1673606): Conversely, ketoconazole is a potent inhibitor of CYP3A4. researchgate.netdrugbank.com When co-administered with loxoprofen, ketoconazole inhibits the CYP3A4-mediated hydroxylation of loxoprofen. mdpi.comresearchgate.netwindows.net Studies in mice demonstrated that pretreatment with ketoconazole led to the opposite effect of dexamethasone, increasing the availability of loxoprofen for conversion to its active metabolite. nih.govnih.gov This interaction could potentially increase the risk of adverse effects associated with higher concentrations of the active form of loxoprofen. nih.govresearchgate.net

Grapefruit Products: Grapefruit and its juice are well-known inhibitors of intestinal CYP3A4. drugbank.comwikipedia.orgaumet.com The furanocoumarins present in grapefruit are responsible for this inhibitory effect. wikipedia.org By inhibiting CYP3A4 in the intestines, grapefruit products can decrease the first-pass metabolism of loxoprofen, potentially leading to higher systemic concentrations of the drug. drugbank.comnih.gov Therefore, caution is advised when consuming grapefruit products concurrently with loxoprofen. drugbank.comnih.gov

St. John's Wort: St. John's Wort is a known inducer of multiple cytochrome P450 enzymes, including CYP3A4, CYP2C9, and CYP2C19. drugbank.compharmacytimes.comnih.govnih.gov Its primary constituent, hyperforin, is believed to be responsible for this induction. pharmacytimes.comnih.gov Chronic administration of St. John's Wort can increase the metabolism of drugs that are substrates for these enzymes. pharmacytimes.comcrediblemeds.org As loxoprofen is metabolized by CYP3A4, its co-administration with St. John's Wort could lead to decreased plasma concentrations and potentially reduced therapeutic effect. drugbank.comnih.gov

Table 1: Effects of Cytochrome P450 Modulators on Loxoprofen Metabolism

Modulator Class Effect on CYP3A4 Impact on Loxoprofen Metabolism Potential Clinical Outcome
Dexamethasone Inducer Increases activity nih.govresearchgate.netmdpi.com Enhances conversion to inactive hydroxylated metabolites nih.gov Decreased therapeutic efficacy of loxoprofen researchgate.net
Ketoconazole Inhibitor Decreases activity researchgate.netdrugbank.com Reduces conversion to inactive hydroxylated metabolites, increasing availability for active metabolite conversion nih.gov Increased potential for loxoprofen-related adverse effects nih.govresearchgate.net
Grapefruit Products Inhibitor Inhibit intestinal CYP3A4 drugbank.comwikipedia.orgaumet.com Decreases first-pass metabolism, potentially increasing systemic concentrations drugbank.comnih.gov Caution advised due to potential for increased loxoprofen levels drugbank.comnih.gov
St. John's Wort Inducer Increases activity drugbank.compharmacytimes.comnih.gov Increases metabolism to inactive metabolites drugbank.comnih.gov Decreased plasma concentrations and therapeutic effect of loxoprofen drugbank.comnih.gov

Drug-Food Interaction Studies

Investigation of Specific Food Components and Processing Methods

Research into the interaction of loxoprofen with specific food components has provided further insights. For instance, the transport of loxoprofen across intestinal cells appears to involve a proton-dependent transport system. researchgate.net This suggests that the pH of the intestinal environment, which can be influenced by food, may play a role in its absorption.

One area of study has been the effect of food thickeners, such as those based on xanthan gum, which are used by patients with dysphagia. researchgate.net Interestingly, one study found that a xanthan gum-based food thickener actually reduced the disintegration time of loxoprofen tablets from several different brands. researchgate.net This is contrary to some reports where thickeners have been shown to interfere with tablet disintegration. researchgate.net The impact of thermal processing of food on loxoprofen pharmacokinetics has not been extensively detailed in the provided search results. However, the general understanding of drug-food interactions suggests that the composition and preparation of a meal can influence a drug's absorption profile.

Table 2: Summary of Food Interactions with Loxoprofen

Interaction Effect on Loxoprofen Research Finding
General Food Intake Absorption Rate Causes a slight decrease in the rate of absorption. drugbank.comnih.gov
Bioavailability Overall bioavailability is not significantly affected. medicaldialogues.in
Gastrointestinal Comfort Taking with food may reduce the risk of gastrointestinal upset. drugbank.comnih.gov
Xanthan Gum-Based Food Thickeners Tablet Disintegration Found to reduce the disintegration time of loxoprofen tablets. researchgate.net

Advanced Research and Future Directions

Novel Formulation Strategies and Drug Delivery Systems Research

To improve the therapeutic profile of loxoprofen (B1209778), researchers are actively investigating innovative formulation strategies and drug delivery systems. These efforts are aimed at enhancing bioavailability, providing controlled release, and enabling targeted delivery.

Development of Emulgel and Other Topical Formulations

Topical delivery of loxoprofen is an area of significant interest as it offers the potential for localized action. Emulgels, which combine the properties of both an emulsion and a gel, have been a particular focus. These formulations are designed to prolong the release of hydrophilic drugs like loxoprofen sodium. nih.govnih.govresearchgate.net

Research has involved the preparation of various emulgel formulas using different percentages of gelling agents like xanthan gum, oily phases such as liquid paraffin, and emulsifier mixtures. nih.govresearchgate.net Evaluations of these formulations have shown excellent homogeneity and consistency. nih.govresearchgate.net Optimized emulgel formulas have demonstrated a slower, more prolonged rate of drug release compared to conventional marketed gels, which could lead to improved patient compliance. nih.govresearchgate.net Other research into topical applications has explored the development of organogel-based transdermal systems and patches to enhance skin penetration and provide sustained drug delivery. nih.govyoutube.com

Table 1: Composition of Experimental Loxoprofen Sodium Emulgel Formulations
Formula CodeXanthan Gum (%)Liquid Paraffin (%)Emulsifier Mix (Tween 80 & Span 80) (%)In-Vitro Drug Release after 6 hours (%)
F1152.589.45 ± 1.12
F2110586.23 ± 0.98
F3252.594.81 ± 1.30
F4210582.17 ± 1.45
F51.57.53.7591.55 ± 0.88
Data adapted from studies on loxoprofen emulgel formulations. nih.govresearchgate.net

Granulation Methods for Tablet Optimization

The physical properties of solid dosage forms, such as tablets, are critically dependent on the manufacturing process. For loxoprofen sodium dihydrate, research has focused on optimizing tablet hardness through wet granulation techniques. researchgate.netnih.gov Studies have investigated how different granulation solvents and drying temperatures impact the final tablet characteristics. researchgate.netnih.govnih.gov

One key finding is that the choice of solvent significantly affects tablet hardness; granules prepared with ethanol (B145695) tend to exhibit higher hardness compared to those prepared with water. researchgate.netnih.govnih.gov This is attributed to differences in surface free energy and interparticle binding. researchgate.netnih.gov Furthermore, the drying temperature influences the hydration state of the loxoprofen sodium, which in turn affects tablet hardness. researchgate.netnih.gov Principal component analysis has shown a positive correlation between tablet hardness and properties like surface free energy and cohesion. researchgate.netnih.gov This research provides a basis for optimizing manufacturing conditions to ensure consistent tablet quality. nih.gov

Table 2: Effect of Granulation Solvent and Drying Temperature on Loxoprofen Tablet Hardness
Granulation SolventDrying Temperature (°C)Resulting Hydration StateObserved Tablet Hardness
Water40MonohydrateModerate
Water60AnhydrateLower
Water80AnhydrateLowest
Ethanol40MonohydrateHighest
Ethanol60AnhydrateHigh
Ethanol80AnhydrateModerate
Data derived from research on loxoprofen tablet granulation. researchgate.netnih.govnih.gov

Nanotechnology Applications for Enhanced Delivery

Nanotechnology offers promising avenues for improving the delivery of loxoprofen. Various nano-based systems are being explored to enhance solubility, control release, and improve skin permeation. dovepress.comresearchgate.netnih.gov

Nanosponges: Loxoprofen-loaded nanosponges have been prepared using the emulsion solvent diffusion method. dovepress.com These formulations, when incorporated into a gel, have shown sustained drug release and significantly better skin permeation compared to conventional marketed gels. dovepress.com

Nanoemulsions: Omega-3 oil-based nanoemulsions loaded with loxoprofen have been developed to improve dissolution and mucosal penetration. nih.gov These systems, with globule sizes ranging from 71 to 195 nm, demonstrated a marked increase in drug permeation across mucosal tissues compared to standard formulations. researchgate.net

Nanocrystals: As a Biopharmaceutical Classification System (BCS) Class II drug, loxoprofen's solubility is a target for improvement. nih.govclinicaltrials.gov Loxoprofen nanocrystals have been formulated using an antisolvent technique with various stabilizers. nih.govclinicaltrials.gov The resulting nanocrystals showed a significantly enhanced dissolution rate, with nearly 100% of the drug dissolving within the first 10 minutes, a substantial improvement over the raw drug form. nih.govaustraliansciencejournals.com

Table 3: Overview of Nanotechnology-Based Loxoprofen Delivery Systems
Delivery SystemPreparation MethodKey FindingsReference
NanospongesEmulsion Solvent DiffusionSustained release (77.7% in 8h); Enhanced skin permeation (98.7% in 24h) dovepress.com
NanoemulsionsExtreme Vertices Mixture DesignGlobule size 71-195 nm; 2.45-fold increase in mucosal permeation researchgate.netnih.gov
NanocrystalsAntisolvent TechniqueParticle size ~300 nm; >99% dissolution in 10 minutes nih.govclinicaltrials.govaustraliansciencejournals.com

Metabolomics and Proteomics in Loxoprofen Research

Understanding the metabolic fate and protein interactions of loxoprofen is crucial for elucidating its mechanism of action and potential for drug-drug interactions.

Metabolomic studies have identified the key biotransformation pathways for loxoprofen. As a prodrug, it is converted to its active trans-alcohol metabolite (trans-OH form) primarily by the enzyme Carbonyl Reductase 1 (CBR1). nih.govnih.gov Further metabolism occurs in the liver, where cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes are involved. nih.gov Specific isoforms, namely CYP3A4 and CYP3A5, are the major enzymes responsible for the hydroxylation of loxoprofen, while UGT2B7 is the main enzyme involved in its acyl-glucuronidation. nih.gov These studies have identified several metabolites, including hydroxylated and glucuronide forms. nih.gov

While large-scale proteomics studies on loxoprofen are not widely published, research has shown that loxoprofen and its active metabolite can influence the expression of specific proteins. For instance, low concentrations of loxoprofen have been found to upregulate the expression of tight junction proteins claudin-1, -3, and -5 in intestinal epithelial cells, an effect dependent on its conversion by CBR1. nih.gov Other studies have investigated its impact on proteins involved in oxidative stress and apoptosis, showing that loxoprofen can reduce the expression of NOX-2 and NOX-4 and modulate the Bax/Bcl-2 ratio. dovepress.com

Biomarker Identification for Efficacy and Safety Monitoring

The identification of reliable biomarkers is a key goal for optimizing loxoprofen therapy, allowing for the monitoring of both its therapeutic effects and potential for adverse reactions. Research in this area has pointed to several potential candidates.

Given that loxoprofen's mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, downstream products of this pathway are logical biomarkers for efficacy. nih.govresearchgate.net Studies have shown that oral administration of loxoprofen leads to a dose-dependent reduction in Prostaglandin (B15479496) E2 (PGE2) levels in inflamed tissues. nih.govresearchgate.netsemanticscholar.org Similarly, inhibition of platelet thromboxane (B8750289) B2 production has been observed. nih.govresearchgate.net

For safety and individualized therapy, other markers are being considered. Population pharmacokinetic models have suggested that physiological parameters such as creatinine (B1669602) clearance (CrCL) and serum albumin levels can significantly influence the plasma concentrations of loxoprofen and its active metabolite. farmaciajournal.com Future research may also incorporate inflammatory markers like C-reactive protein and pain biomarkers such as substance P to provide a more complete picture of the drug's activity in patients.

Pharmacogenomics and Individualized Therapy Research

The response to loxoprofen can vary between individuals, and pharmacogenomic research aims to understand the genetic basis for this variability. This field focuses on how genetic polymorphisms in drug-metabolizing enzymes and drug targets can affect a drug's pharmacokinetics and pharmacodynamics. nih.gov

The primary enzymes responsible for metabolizing loxoprofen, including Carbonyl Reductase 1 (CBR1), CYP3A4, and UGTs, are known to exhibit genetic polymorphisms. nih.govnih.govfrontiersin.org Variations in the genes coding for these enzymes can lead to altered enzyme activity, potentially classifying individuals as poor, normal, or rapid metabolizers. nih.govmdpi.comnih.gov For instance, since CYP3A4 is a major pathway for loxoprofen hydroxylation, genetic variations in the CYP3A4 gene could alter the clearance of the drug and affect the concentration of its active metabolite. frontiersin.org

Specific research has already linked a functional single nucleotide polymorphism in the CBR1 gene (rs9024) to the bioactivation of loxoprofen. One study found that the synthesis ratio of the active trans-OH metabolite was significantly higher in human liver samples from donors homozygous for the G allele compared to those with the heterozygous GA genotype. researchgate.net This finding directly connects a specific genetic marker to the metabolic activation of loxoprofen, highlighting the potential for using pharmacogenomic data to predict patient response and tailor therapy.

Drug Repurposing Investigations for New Therapeutic Indications

Investigations into repurposing loxoprofen for new therapeutic indications are an emerging area of research. As a potent non-steroidal anti-inflammatory drug (NSAID), its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, which mediate the production of inflammatory prostaglandins (B1171923). drugbank.comnewdrugapprovals.org This well-established anti-inflammatory and analgesic profile has led researchers to explore its potential benefits in other conditions where inflammation is a key pathological component.

While extensive research on repurposing is still developing, some studies suggest potential new applications. For instance, the role of inflammation in neurodegenerative diseases and certain types of cancer has opened avenues for investigating the utility of NSAIDs like loxoprofen beyond their traditional use for musculoskeletal and joint disorders. medpath.com The ability of loxoprofen to mitigate inflammatory pathways could, in theory, offer therapeutic benefits in these complex diseases. However, current published research is largely focused on its primary indications, and more dedicated studies are required to validate these potential new roles.

Synthesis of Novel Loxoprofen Derivatives with Improved Profiles

The synthesis of novel loxoprofen derivatives is a key area of research aimed at enhancing its therapeutic profile, primarily by improving its safety and efficacy. A major focus has been on reducing the gastrointestinal side effects commonly associated with NSAIDs, which are often linked to the inhibition of the COX-1 enzyme in the gastric mucosa. nih.gov

One approach involves creating derivatives with greater selectivity for the COX-2 enzyme, which is more directly involved in inflammation. nih.gov For example, a series of loxoprofen derivatives were synthesized and evaluated for their membrane permeabilization activities and their inhibitory effects on COX-1 and COX-2. Among these, the compound 2-{4'-hydroxy-5-[(2-oxocyclopentyl)methyl]biphenyl-2-yl}propanoate demonstrated a higher specificity for COX-2 over COX-1. In animal models, this derivative produced fewer gastric lesions compared to the parent loxoprofen while maintaining an equivalent anti-inflammatory effect, suggesting it could be a therapeutically beneficial and safer NSAID. nih.gov

Another strategy focuses on synthesizing derivatives, such as halogenated (e.g., fluoro-loxoprofen) or biphenyl (B1667301) variants, to create compounds with excellent anti-inflammatory and analgesic effects while minimizing gastrointestinal disorders. google.com These efforts underscore a strategic direction in medicinal chemistry to refine the structure of loxoprofen to achieve a better balance of efficacy and safety. nih.govgoogle.com

Chiral Pharmacology and Stereoisomeric Effects Research

Loxoprofen is a chiral drug with two chiral centers, meaning it exists as four distinct stereoisomers. nih.gov The study of the pharmacological effects of these individual isomers, known as chiral pharmacology, is critical because stereoisomers can have different pharmacokinetic and pharmacodynamic properties. biomedgrid.comijpras.com One isomer may be therapeutically active, while another could be less active, inactive, or even contribute to adverse effects. biomedgrid.com

Research into the biotransformation of loxoprofen's isomers in rats has revealed significant stereospecificity. nih.gov It was discovered that chiral inversion, the conversion of one enantiomer to another, occurred only with the (2R)-isomers. Specifically, the (1'S,2R)-isomer inverted to the (1'S,2S)-isomer, and the (1'R,2R)-isomer inverted to the (1'R,2S)-isomer. Furthermore, the reduction of the α-substituted cyclopentanone (B42830) group was also stereospecific, occurring only with the (1'R)-isomers to form trans-alcohol metabolites. nih.gov

Interestingly, the (1'R,2R)-isomer undergoes both inversion and reduction reactions, while the (1'S,2S)-isomer undergoes neither. This difference in metabolic pathways leads to significantly different elimination rates in vivo. nih.gov Such findings are crucial for evaluating the safety and efficacy of the drug, as the therapeutic effects of loxoprofen are primarily attributed to its active trans-alcohol metabolite. nih.gov The development of stereospecific analytical methods, such as chiral column liquid chromatography, has been instrumental in allowing researchers to separate and quantify these isomers in biological samples. nih.govelsevierpure.com

Stereospecific Biotransformation of Loxoprofen Isomers in Rats nih.gov
IsomerChiral InversionReduction ReactionResulting Metabolite(s)
(1'S,2R)-isomerYesNo(1'S,2S)-isomer
(1'R,2R)-isomerYesYes(1'R,2S)-isomer and (2'S,1'R,2R)-trans-alcohol
(1'R,2S)-isomerNoYes(2'S,1'R,2S)-trans-alcohol
(1'S,2S)-isomerNoNoNone

In Vitro and In Vivo Modeling for Preclinical Development

In vitro and in vivo models are fundamental to the preclinical development of loxoprofen, enabling researchers to assess formulations, predict pharmacokinetic behavior, and evaluate efficacy before human trials. mdpi.com These models are crucial for optimizing drug delivery systems and understanding physiological responses.

A notable example is the development of a novel sustained-release pellet formulation of loxoprofen. Researchers used in vitro dissolution studies to investigate and optimize the formulation, which featured a double coating layer designed to control the drug's release rate. nih.govresearchgate.net A Box-Behnken design and response surface methodology were employed to systematically study the effects of different formulation variables, such as the amount of citric acid and the coating levels, on the drug's release profile under various pH conditions. nih.govnih.gov

Following the successful in vitro optimization, the formulation was evaluated in an in vivo model using beagle dogs. nih.govresearchgate.net The pharmacokinetic studies compared the sustained-release pellets to a conventional immediate-release tablet. The results demonstrated that the optimized pellets achieved a more stable and prolonged plasma drug concentration profile, indicating successful sustained release in vivo. nih.govnih.gov This integrated approach of using in vitro models to guide formulation development and in vivo models to validate performance is a cornerstone of modern preclinical drug development. mdpi.com

Toxicokinetics and Tissue Distribution Studies in Pregnant Models

The study of toxicokinetics—how a substance gets into the body and what happens to it in the body—is especially critical during pregnancy. researchgate.netnih.gov Research using pregnant rat models has been conducted to understand the distribution and potential toxicity of loxoprofen tromethamine, a novel structural compound related to loxoprofen. nih.gov

In one such study, pregnant rats were administered loxoprofen tromethamine intravenously during gestation days 6-15. nih.gov The toxicokinetic analysis showed that after the first dose, the maximum plasma concentration (Cmax) and the area under the curve (AUC) increased proportionally with the dose, indicating linear kinetics. However, after the last administration, these parameters increased disproportionately, suggesting a change in how the drug was being processed over time. nih.gov

Tissue distribution results revealed that loxoprofen was primarily distributed to the placenta and lungs of the pregnant rats, with lower levels in the liver. researchgate.netnih.gov In the fetuses, loxoprofen was mainly found in the fetal lungs, liver, and heart, with the lowest concentration detected in the amniotic fluid. researchgate.netnih.gov These studies are vital for assessing the potential for trans-placental transfer of the drug and its accumulation in fetal tissues, providing essential data for evaluating embryo-fetal developmental toxicity. nih.gov

Tissue Distribution of Loxoprofen in Pregnant Rats and Fetuses researchgate.netnih.gov
Maternal TissuesFetal Tissues/Fluid
Placenta (High)Fetal Lungs (High)
Lung (High)Fetal Liver (High)
HeartFetal Heart (High)
Liver (Low)Amniotic Fluid (Lowest)

Analytical Method Development for Loxoprofen and its Metabolites (e.g., HPLC, LC-MS/MS)

The development of sensitive and reliable analytical methods is essential for quantifying loxoprofen and its metabolites in various matrices, particularly in biological fluids for pharmacokinetic studies. nih.gov High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed for this purpose. nih.govmagtech.com.cnoup.com

Numerous HPLC methods coupled with ultraviolet (UV) detection have been developed and validated for the determination of loxoprofen in plasma and pharmaceutical preparations. oup.comwho.intresearchgate.net These methods are valued for their simplicity and accuracy. For instance, a validated HPLC-UV method used a C18 column with an isocratic mobile phase of acetonitrile (B52724) and triethylamine (B128534) buffer (pH 2.2), allowing for the separation of loxoprofen from its degradation products. nih.govoup.com

For higher sensitivity and specificity, particularly for complex biological samples, LC-MS and LC-MS/MS methods have been established. magtech.com.cn One LC-MS method for determining loxoprofen in human plasma involved a simple extraction procedure followed by separation on a C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile. magtech.com.cn The development of such methods is crucial for supporting bioequivalence and pharmacokinetic studies, enabling precise measurement of drug concentrations over time. magtech.com.cnwho.intresearchgate.net Additionally, specialized techniques like High-Performance Thin-Layer Chromatography (HPTLC) have also been developed for stability studies. nih.gov

Summary of Analytical Methods for Loxoprofen Determination
TechniqueMatrixColumnMobile Phase ExampleDetectionReference
HPLC-UVHuman PlasmaMediterranea Sea C18Acetonitrile : 0.01 M NaH2PO4 buffer (55:45)UV at 220 nm who.intresearchgate.net
HPLC-UVPharmaceuticalsC18Acetonitrile : 0.15% Triethylamine (pH 2.2) (50:50)UV at 220 nm nih.govoup.com
LC-MSHuman PlasmaDiamonsil C180.2% NH4Ac : Acetonitrile (25:75)Mass Spectrometry magtech.com.cn
HPTLCPharmaceuticalsSilica gel F254 platesToluene : Acetone : Acetic acid (1.8:1.0:0.1)Densitometric scanning at 220 nm nih.gov

Q & A

Q. What analytical methods are recommended for confirming the chemical structure of loxoprofen sodium dihydrate?

The chemical structure can be confirmed using spectroscopic techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) to validate functional groups and molecular geometry. Additionally, elemental analysis ensures the correct stoichiometry of carbon, hydrogen, sodium, and oxygen. The molecular formula (C₁₅H₁₇NaO₃·2H₂O) and structural descriptors in regulatory documents provide further validation .

Q. How is the purity of this compound assessed in pharmaceutical research?

Purity is evaluated using high-performance liquid chromatography (HPLC) to quantify related substances, titration with 0.1 M tetrabutylammonium hydroxide for active ingredient quantification, and loss-on-drying tests to determine water content. Regulatory standards require ≥98.5% purity on an anhydrous basis, with limits for impurities like heavy metals (<10 ppm) and chloride ions .

Q. What methodologies are used to assess the solubility and stability of this compound?

Solubility is tested in solvents such as water, methanol, and ethanol (95%) under controlled conditions. Stability studies involve monitoring degradation under stress conditions (e.g., heat, light) using UV and IR spectroscopy to detect changes in absorption peaks. Storage in light-resistant, airtight containers is critical to prevent hydration state alterations .

Q. How are related substances in this compound detected and quantified?

HPLC with UV detection is the primary method, employing a C18 column and mobile phase (e.g., methanol-phosphate buffer). Validation parameters include specificity, linearity, and precision. Related substances (e.g., synthesis byproducts) are limited to <0.1% per pharmacopeial guidelines .

Advanced Research Questions

Q. What experimental design considerations are critical for formulating this compound into nanosponges?

Key factors include selecting biocompatible polymers (e.g., Carbopol 934), optimizing drug-polymer ratios via differential scanning calorimetry (DSC) to confirm compatibility, and characterizing particle size using dynamic light scattering. Ex vivo permeation studies validate enhanced bioavailability .

Q. How can contradictions in pharmacokinetic data between oral and transdermal formulations be resolved?

Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption differences. Compare in vitro dissolution profiles (e.g., using USP Apparatus II at varying pH levels) with in vivo plasma concentration data. Adjust for factors like first-pass metabolism in oral delivery or skin barrier effects in transdermal systems .

Q. What strategies optimize the sustained-release profile of this compound tablets?

Employ matrix systems with hydrophilic polymers (e.g., HPMC) and optimize via I-optimal mixture design. Use USP dissolution testing in media simulating gastrointestinal pH (1.2–7.4) to assess release kinetics. Accelerated stability studies (40°C/75% RH) ensure robustness .

Q. How do crystal forms of this compound influence bioavailability, and how are they characterized?

Polymorphs are analyzed via X-ray diffraction (XRD) and DSC to identify thermodynamically stable forms. In vivo studies in animal models compare dissolution rates and bioavailability. Patent CN108794498A details methods to synthesize specific hydrates with enhanced solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Loxoprofen sodium dihydrate
Reactant of Route 2
Loxoprofen sodium dihydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.